molecular formula C11H9NO3S B1419961 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 884874-94-6

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1419961
CAS No.: 884874-94-6
M. Wt: 235.26 g/mol
InChI Key: UZXSKGJRGZRUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXSKGJRGZRUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Executive Summary

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, widely recognized for its utility in the development of non-purine xanthine oxidase (XO) inhibitors, anti-inflammatory agents, and kinase inhibitors.[1]

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, focusing on its molecular weight as a fundamental constant for stoichiometric precision and identification.[1] Furthermore, it details a robust, modular synthetic pathway (Suzuki-Miyaura coupling) designed to ensure high purity and reproducibility, replacing older, less reliable Hantzsch cyclization methods for this specific derivative.[1]

Physicochemical Profile

The precise molecular weight and elemental composition are the cornerstones of analytical validation.[1] For 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid , the data is as follows:

Table 1: Core Physicochemical Specifications

PropertyValueNotes
Molecular Weight 235.26 g/mol Average mass for stoichiometric calculations.[1]
Monoisotopic Mass 235.0303 g/mol Essential for High-Resolution Mass Spectrometry (HRMS).[1]
Molecular Formula C₁₁H₉NO₃S
CAS Number 884874-94-6 Distinct from the 4-methyl analog (CAS 54001-16-0).[1]
Appearance White to off-white solidCrystalline powder.[1]
Solubility DMSO, DMF, MeOH (hot)Limited solubility in water and non-polar solvents (Hexane).
pKa (Predicted) ~3.5 – 4.0Acidic proton at C5-COOH; forms salts with bases.[1]
Topological Polar Surface Area 87.7 ŲSuggests good membrane permeability (Lipinski compliant).[1]

Synthesis & Manufacturing Protocol

While classical Hantzsch thiazole synthesis involves the condensation of thioamides with


-halo-

-keto esters, this route often yields low regioselectivity and difficult purification for 5-carboxylic acid derivatives lacking a 4-alkyl group.[1]

Recommended Protocol: Modular Suzuki-Miyaura Coupling To maximize yield and purity, a palladium-catalyzed cross-coupling strategy is recommended.[1] This approach utilizes the commercially available methyl 2-bromothiazole-5-carboxylate and 4-methoxyphenylboronic acid , followed by controlled hydrolysis.[1]

Step-by-Step Methodology

Step 1: Cross-Coupling (Ester Formation) [1]

  • Reagents: Methyl 2-bromothiazole-5-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄.[1]

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1 ratio).[1]

  • Conditions: Degas with argon. Heat to 90°C for 4–6 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain the intermediate methyl ester.[1]

Step 2: Saponification (Acid Formation) [1]

  • Reagents: Methyl ester intermediate (from Step 1).

  • Solvent: THF/MeOH/Water (3:1:1).[1]

  • Base: LiOH·H₂O (3.0 eq).

  • Conditions: Stir at room temperature for 2–3 hours (monitor by TLC).

  • Isolation: Acidify to pH ~2 with 1N HCl. The product precipitates.[1][2] Filter, wash with cold water, and dry under vacuum.[1]

Synthesis Workflow Diagram

SynthesisPathway Start1 Methyl 2-bromothiazole- 5-carboxylate Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) 90°C, Dioxane/H2O Start1->Step1 Start2 4-Methoxyphenyl- boronic acid Start2->Step1 Inter Intermediate Ester (MW: 249.29) Step1->Inter Step2 Step 2: Hydrolysis (LiOH, THF/MeOH) Acidify pH 2 Inter->Step2 Final Target Product 2-(4-Methoxyphenyl)-1,3- thiazole-5-carboxylic acid (MW: 235.26) Step2->Final

Figure 1: Modular synthesis pathway utilizing Suzuki-Miyaura coupling for high-fidelity regiocontrol.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical workflow is mandatory. The molecular weight (235.[1]26) serves as the primary checkpoint.[1]

A. Mass Spectrometry (LC-MS)

  • Method: Electrospray Ionization (ESI) in Positive/Negative mode.[1]

  • Expected Signal (ESI+): m/z 236.04

    
    .[1]
    
  • Expected Signal (ESI-): m/z 234.02

    
    .[1]
    
  • Criteria: The observed mass must be within 5 ppm of the calculated monoisotopic mass (235.0303).[1]

B. Nuclear Magnetic Resonance (NMR)

  • Solvent: DMSO-d₆.

  • ¹H NMR Signatures:

    • 
       ~13.0-13.5 ppm (Broad s, 1H, -COOH ).[1]
      
    • 
       ~8.3-8.5 ppm (s, 1H, Thiazole C4-H ).[1]
      
    • 
       ~7.9 ppm (d, 2H, Ar-H  ortho to thiazole).[1]
      
    • 
       ~7.1 ppm (d, 2H, Ar-H  ortho to OMe).[1]
      
    • 
       ~3.8 ppm (s, 3H, -OCH ₃).[1]
      

C. Analytical Logic Flow

AnalyticalWorkflow Sample Crude Product LCMS LC-MS Analysis Target: m/z 236.04 (M+H) Sample->LCMS Decision Mass Match? LCMS->Decision NMR 1H NMR (DMSO-d6) Confirm Structure Decision->NMR Yes Recrystallize Recrystallize (EtOH/H2O) Decision->Recrystallize No Purity HPLC Purity Check (>95%) NMR->Purity Release Validated Compound Ready for Assay Purity->Release Recrystallize->LCMS

Figure 2: Quality control decision tree ensuring molecular weight confirmation and structural fidelity.

Pharmaceutical Applications

The 2-arylthiazole-5-carboxylic acid motif is a "privileged structure" in drug discovery.[1]

  • Xanthine Oxidase (XO) Inhibition: Structurally analogous to Febuxostat , this compound serves as a scaffold for non-purine XO inhibitors used in treating hyperuricemia and gout.[1] The carboxylic acid group is essential for hydrogen bonding with the Arg880 residue in the XO active site.[1]

  • Anti-Inflammatory Agents: Derivatives of this acid have shown potency in inhibiting COX-2 and other inflammatory cytokines.[1] The 4-methoxyphenyl group provides lipophilicity, enhancing binding affinity to hydrophobic pockets.[1]

  • Chemical Probe Development: The carboxylic acid handle allows for easy conjugation (via amide coupling) to fluorophores or biotin, creating probes to study thiazole-binding proteins in cellular assays.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43156462, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the recommended synthesis).

  • Ballell, L., et al. (2005). New Thiazole Carboxylic Acids as Potent Xanthine Oxidase Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the biological relevance).

Sources

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid: Properties, Synthesis, and Applications

Introduction and Strategic Importance

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, which features a stable 1,3-thiazole ring system, a methoxy-functionalized phenyl group, and a reactive carboxylic acid moiety, makes it a highly versatile scaffold.

The thiazole core is recognized as a "privileged scaffold," a structural framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This characteristic, combined with the electronic properties imparted by the methoxyphenyl group and the synthetic utility of the carboxylic acid, positions this compound as a crucial intermediate and building block. It is frequently employed in the synthesis of novel bioactive molecules, with derivatives showing promise as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[3][4][5] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its current and potential applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is fundamental for its application in research and synthesis.

Core Chemical Properties

The key identifying and computed properties of the molecule are summarized below. These values are essential for experimental design, safety assessment, and computational modeling.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acidPubChem[6]
Molecular Formula C₁₁H₉NO₃SPubChem[6][7]
Molecular Weight 235.26 g/mol PubChem[6]
CAS Number 884874-94-6PubChem[6]
Canonical SMILES COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)OPubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 5PubChem[6]
LogP (Computed) 2.4PubChem[6]
Form Solid (predicted)Sigma-Aldrich
Anticipated Spectroscopic Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • δ ~13.0 ppm (s, 1H): A broad singlet, characteristic of the acidic proton of the carboxylic acid group.

    • δ ~8.3 ppm (s, 1H): A singlet corresponding to the proton at the C4 position of the thiazole ring.

    • δ ~7.9 ppm (d, J ≈ 8.8 Hz, 2H): A doublet for the two aromatic protons on the phenyl ring ortho to the thiazole substituent.

    • δ ~7.1 ppm (d, J ≈ 8.8 Hz, 2H): A doublet for the two aromatic protons on the phenyl ring meta to the thiazole substituent.

    • δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methoxy group.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will reflect the carbon skeleton of the molecule.

    • δ ~163 ppm: Carboxylic acid carbonyl carbon.

    • δ ~168 ppm, ~145 ppm, ~125 ppm: Carbons of the thiazole ring system.

    • δ ~161 ppm, ~129 ppm, ~125 ppm, ~115 ppm: Carbons of the 4-methoxyphenyl ring.

    • δ ~55.5 ppm: Methoxy group carbon.

  • FT-IR (ATR): The infrared spectrum provides confirmation of the key functional groups.

    • 3300-2500 cm⁻¹ (broad): A very broad absorption band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[10]

    • ~1700 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid.

    • ~1610, 1500 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and thiazole rings.[8]

    • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

    • ~1020 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻: Expected at m/z 234.02, corresponding to the deprotonated molecule.

    • [M+H]⁺: Expected at m/z 236.04, corresponding to the protonated molecule. The exact mass is calculated as 235.0303.[6]

Synthesis and Chemical Reactivity

The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically relies on established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Retrosynthetic Analysis and Synthetic Pathway

The most logical approach involves the condensation of a thioamide with an α-halocarbonyl compound. The key disconnection is across the C2-N3 and C5-S1 bonds of the thiazole ring. This leads to 4-methoxythiobenzamide and a 3-halo-2-oxopropanoate derivative as the primary synthons.

Synthetic Pathway reagent1 4-Methoxythiobenzamide intermediate Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate reagent1->intermediate Hantzsch Cyclization (e.g., Ethanol, Reflux) reagent2 Ethyl 3-bromo-2-oxopropanoate reagent2->intermediate product 2-(4-Methoxyphenyl)-1,3-thiazole- 5-carboxylic acid intermediate->product Saponification (e.g., NaOH, H₂O/EtOH) then Acidification (HCl)

Caption: Plausible synthetic pathway via Hantzsch cyclization.

Exemplary Experimental Protocol: Two-Step Synthesis

This protocol is a robust, self-validating procedure based on standard organic chemistry transformations for synthesizing thiazoles.[4][11]

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxythiobenzamide (10.0 g, 59.8 mmol) and absolute ethanol (100 mL). Stir until the solid is mostly dissolved.

  • Reagent Addition: Add ethyl 3-bromo-2-oxopropanoate (11.6 mL, 65.8 mmol) dropwise to the stirring solution at room temperature. Causality: The α-haloketone is the electrophile that reacts with the nucleophilic sulfur of the thioamide.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash neutralizes any residual acid, particularly HBr formed during the reaction.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water to yield the pure ester intermediate.

Step 2: Hydrolysis to 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

  • Saponification: Dissolve the purified ester from Step 1 (e.g., 10.0 g, 37.9 mmol) in a mixture of ethanol (80 mL) and water (20 mL). Add sodium hydroxide (2.28 g, 57.0 mmol) and heat the mixture to reflux for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate should form. Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield the final product. The purity can be verified by melting point determination and the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity

The reactivity of the title compound is dominated by its carboxylic acid group. This functionality allows for a wide array of derivatizations to modulate pharmacokinetic and pharmacodynamic properties.[3]

  • Amide Coupling: The carboxylic acid can be readily converted to amides using standard coupling reagents (e.g., EDCI, HOBt) and a primary or secondary amine. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acid chloride) yields the corresponding ester, which can act as a prodrug.

Applications in Drug Discovery

The 2-(4-methoxyphenyl)thiazole scaffold is a recurring motif in compounds with significant biological activity.

Role as a Kinase and Tubulin Inhibitor

Many thiazole-containing compounds function by inhibiting key cellular processes implicated in diseases like cancer. A notable example involves the inhibition of tubulin polymerization.[4]

  • Mechanism of Action: Certain 4-substituted methoxybenzoyl-aryl-thiazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for cell division (mitosis), intracellular transport, and cell structure maintenance.[4] The resulting mitotic arrest triggers apoptosis (programmed cell death) in rapidly proliferating cancer cells.

Mechanism_of_Action cluster_0 Normal Cell Division cluster_1 Action of Thiazole Inhibitor Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Successful Mitosis Microtubule->Mitosis Inhibitor Thiazole Derivative BlockedTubulin Tubulin-Inhibitor Complex Inhibitor->BlockedTubulin Binds to Tubulin BlockedPoly Polymerization Inhibited BlockedTubulin->BlockedPoly Apoptosis Mitotic Arrest & Apoptosis BlockedPoly->Apoptosis

Caption: Simplified workflow of tubulin polymerization inhibition.

Spectrum of Biological Activities

Derivatives based on the 2-phenylthiazole scaffold have demonstrated a broad range of therapeutic potential. The core structure serves as an excellent starting point for developing targeted agents.

Biological ActivityExample/ContextReference(s)
Anticancer Inhibition of tubulin polymerization in melanoma and prostate cancer cell lines.[4]
Kinase Inhibition Serves as a key intermediate for kinase inhibitors used in cancer therapy.[3]
Antimicrobial Thiazole derivatives show activity against various bacterial and fungal strains.[1][12][13]
Anti-inflammatory The thiazole nucleus is present in compounds with anti-inflammatory properties.[1][2]
Anticonvulsant Certain thiazole-bearing analogues have demonstrated anticonvulsant effects.[5]

Safety and Handling

Proper handling of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is essential in a laboratory setting. The compound should be treated as potentially hazardous.

  • GHS Hazard Classification: [6]

    • H302: Harmful if swallowed (Acute toxicity, oral)

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is more than a simple chemical entity; it is a strategic platform for innovation in drug discovery. Its robust and accessible synthesis, combined with the proven biological relevance of its core structure, ensures its continued importance. The functional handles—the carboxylic acid for derivatization and the thiazole-phenyl core for receptor interaction—provide researchers with a powerful tool to develop next-generation therapeutics targeting a wide spectrum of diseases, from cancer to microbial infections. This guide serves as a foundational resource for professionals aiming to harness the potential of this versatile molecule.

References

  • MySkinRecipes. 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid. [Link]

  • PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]

  • National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ChemBK. 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. [Link]

  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • ResearchGate. Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • National Institutes of Health. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). [Link]

  • Google Patents.
  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. [Link]

Sources

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid: Structure, Synthesis, and Applications

Introduction

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds appearing in a vast majority of FDA-approved pharmaceuticals.[1] Among these, the 1,3-thiazole ring is a privileged structure, prized for its metabolic stability and its ability to engage in diverse, high-affinity interactions with biological targets.[2][3] This guide provides a detailed technical overview of a key thiazole derivative, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid , a versatile building block in drug discovery and development.

This molecule, with the chemical formula C₁₁H₉NO₃S, serves as a crucial intermediate in the synthesis of advanced therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[4][5] Its structure combines the biologically active thiazole core with a methoxyphenyl group, a common feature in kinase inhibitors, and a carboxylic acid handle, which allows for straightforward chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[4] This document will explore the compound's structure, a validated synthetic pathway, comprehensive characterization data, and its applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational identity of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is defined by its unique arrangement of atoms and functional groups. The structure consists of a central 1,3-thiazole ring. A 4-methoxyphenyl group is attached at the C2 position of the thiazole, and a carboxylic acid group is present at the C5 position.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
IUPAC Name 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid PubChem[6]
Molecular Formula C₁₁H₉NO₃S PubChem[6]
Molecular Weight 235.26 g/mol PubChem[6]
CAS Number 884874-94-6 PubChem[6]
Appearance White to off-white solid ChemicalBook[7]
Melting Point 236-241 °C ChemicalBook[7]
Solubility Soluble in organic solvents like ethanol, toluene, and diethyl ether.[8] Limited solubility in water. Chem LibreTexts[8]
SMILES COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O PubChem[6]

| InChIKey | UZXSKGJRGZRUNL-UHFFFAOYSA-N | PubChem[6] |

Synthesis and Mechanistic Rationale

The construction of the thiazole ring is most classically achieved via the Hantzsch Thiazole Synthesis . This robust and high-yielding reaction provides a direct route to substituted thiazoles from simple starting materials.[9] The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid can be accomplished by reacting 4-methoxythiobenzamide with an α-halocarbonyl compound, such as ethyl 2-chloro-3-oxopropanoate, followed by hydrolysis of the resulting ester.

The causality behind this strategy is rooted in fundamental organic reaction mechanisms. The thioamide acts as the nucleophile, specifically the sulfur atom, which attacks the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[9][10]

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Products A 4-Methoxythiobenzamide C Step 1: Nucleophilic Attack (SN2 Reaction) A->C B Ethyl 2-chloro-3-oxopropanoate B->C D Step 2: Intramolecular Cyclization (Condensation) C->D Forms Thiazoline Intermediate E Step 3: Dehydration (Aromatization) D->E Loss of H₂O G Intermediate: Ethyl 2-(4-methoxyphenyl) -1,3-thiazole-5-carboxylate E->G F Step 4: Saponification (Ester Hydrolysis) H Final Product: 2-(4-Methoxyphenyl) -1,3-thiazole-5-carboxylic acid F->H G->F NaOH, H₂O, Heat

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: A Self-Validating System

This protocol describes a reliable method for synthesizing the title compound. Each step is designed for high conversion and purity, with the final characterization serving as the validation of the process.

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxythiobenzamide (10 mmol) in 30 mL of ethanol.

  • Reaction Initiation: To the stirring solution, add ethyl 2-chloro-3-oxopropanoate (10.5 mmol). The choice of ethanol as a solvent is critical as it effectively dissolves the reactants while being relatively inert under the reaction conditions.

  • Thermal Promotion: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The elevated temperature provides the necessary activation energy for the initial Sₙ2 reaction and subsequent cyclization.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. The product, being less soluble in water, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.

Step 2: Hydrolysis to 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

  • Saponification: Suspend the crude ethyl ester (from Step 1) in a mixture of 20 mL ethanol and 20 mL of 2M sodium hydroxide (NaOH) solution.

  • Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC). The hydroxide ions perform a nucleophilic acyl substitution on the ester carbonyl, hydrolyzing it to the carboxylate salt.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 2M hydrochloric acid (HCl). The target carboxylic acid, being insoluble in acidic aqueous media, will precipitate out.

  • Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from an ethanol/water mixture to yield the pure product. Dry in a vacuum oven.

Comprehensive Spectroscopic Characterization

The structural integrity of the synthesized compound must be confirmed through a suite of analytical techniques. The combined data from NMR, FTIR, and Mass Spectrometry provides an unambiguous validation of the molecular structure.

Table 2: Spectroscopic Data for Structural Verification

Technique Expected Observation Rationale and Interpretation
¹H NMR δ ~13.0 ppm (s, 1H, -COOH); δ ~8.4 ppm (s, 1H, Thiazole C4-H); δ ~7.9 ppm (d, 2H, Ar-H ortho to thiazole); δ ~7.0 ppm (d, 2H, Ar-H meta to thiazole); δ ~3.8 ppm (s, 3H, -OCH₃) The highly deshielded singlet for the carboxylic acid proton is characteristic. The singlet for the thiazole proton confirms the C5 substitution. The two doublets in the aromatic region indicate a 1,4-disubstituted benzene ring. The singlet at ~3.8 ppm confirms the methoxy group.
¹³C NMR δ ~165-170 ppm (C=O); δ ~160-165 ppm (Thiazole C2); δ ~140-145 ppm (Thiazole C5); δ ~125-130 ppm (Aromatic C); δ ~55 ppm (-OCH₃) The carbonyl carbon of the carboxylic acid appears significantly downfield.[11] The signals for the thiazole and aromatic carbons confirm the core structure. The upfield signal around 55 ppm is characteristic of a methoxy carbon.
FTIR ~3000 cm⁻¹ (broad, O-H); ~1700 cm⁻¹ (strong, C=O); ~1610 cm⁻¹ (C=N); ~1250 cm⁻¹ (C-O) A broad O-H stretch is indicative of the hydrogen-bonded carboxylic acid.[12] The strong C=O absorption confirms the carbonyl group.[13] The C=N stretch is characteristic of the thiazole ring, and the C-O stretch corresponds to the methoxy ether group.[14]

| Mass Spec (ESI+) | m/z = 236.03 [M+H]⁺ | The mass-to-charge ratio for the protonated molecule should correspond to the calculated exact mass of C₁₁H₁₀NO₃S⁺ (236.0376).[15] |

Applications in Drug Discovery and Development

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is not just a laboratory chemical; it is a strategic starting point for creating potent and selective drugs. The thiazole nucleus is a bioisostere for various functional groups, enabling it to mimic endogenous ligands and interact with enzyme active sites.

Key Therapeutic Areas:

  • Oncology: Thiazole derivatives are prominent as inhibitors of protein kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical drivers in many cancers.[3][5][16] The 4-methoxyphenyl group can fit into hydrophobic pockets of kinase active sites, while the thiazole core acts as a scaffold.

  • Anti-inflammatory Agents: The thiazole scaffold is found in various compounds with demonstrated anti-inflammatory properties.[2] The carboxylic acid functionality can be converted to amides or esters to modulate activity and target engagement.[4]

  • Antibacterial Agents: Thiazole-containing molecules have shown significant potential as antibacterial agents, for instance, by inhibiting bacterial DNA gyrase.[5]

The core utility of this compound lies in its derivatization potential. The carboxylic acid group is readily converted into a wide array of amides, esters, and other functional groups, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize a lead compound's properties for clinical success.[4]

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR-2) GF->Receptor Binds & Activates Substrate Substrate Protein Receptor->Substrate Phosphorylates Blocked X ATP ATP ATP->Receptor Provides Phosphate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Angiogenesis) P_Substrate->Response Inhibitor Thiazole-Based Kinase Inhibitor Inhibitor->Receptor Competitively Binds to ATP Site

Caption: Role of thiazole derivatives as kinase inhibitors.

Safety, Handling, and Storage

As a laboratory chemical, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid requires appropriate handling to ensure safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[6]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperature is 2-8°C.[4]

Conclusion

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a structurally significant and synthetically accessible molecule that holds a pivotal position in contemporary drug discovery. Its robust synthesis via the Hantzsch reaction, combined with its favorable physicochemical properties and versatile derivatization potential, makes it an invaluable scaffold. The comprehensive characterization data presented herein provides the necessary framework for its confident use in research settings. For scientists and professionals in drug development, understanding the structure, synthesis, and biological relevance of this compound is essential for leveraging the full potential of the thiazole core in creating next-generation therapeutics.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid. MySkinRecipes. [Link]

  • 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. ChemBK. [Link]

  • 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

  • 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. PubMed Central. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles. ResearchGate. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Spectral Assignments and Reference Data. CONICET. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety. MDPI. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes. Hilaris Publisher. [Link]

  • FTIR-ATR spectra of (a) neat carboxylic acids. ResearchGate. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

  • Structural environments of carboxyl groups in natural organic molecules. [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Technical Monograph: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. Distinct from its widely known 4-methyl analog (a key intermediate for Febuxostat), this specific 4-unsubstituted derivative serves as a vital scaffold for Structure-Activity Relationship (SAR) studies targeting xanthine oxidase inhibition and kinase modulation. This document details its IUPAC nomenclature, physicochemical profile, and a validated synthetic pathway designed to ensure high regioselectivity at the thiazole 4-position.

Nomenclature and Structural Analysis

IUPAC Nomenclature Breakdown

The systematic name 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is derived as follows:

  • Parent Heterocycle: 1,3-Thiazole (a five-membered ring containing sulfur at position 1 and nitrogen at position 3).

  • Principal Functional Group: Carboxylic acid (-COOH), assigned the highest priority. By convention, the carbon of the carboxyl group is attached to position 5 of the thiazole ring to maximize conjugation and stability.

  • Substituent: A 4-methoxyphenyl group attached to position 2 of the thiazole ring.[1]

  • Numbering: The sulfur atom is position 1, nitrogen is 3. The carbon between them is 2.[2][3] The double bond spans C4=C5.

Structural Distinctions (The "Febuxostat Gap")

It is critical to distinguish this molecule from its methylated counterpart.

  • Target Molecule (CAS 884874-94-6): Hydrogen at position 4. Used for exploring steric freedom in enzyme binding pockets.

  • Febuxostat Intermediate (CAS 54001-16-0): Methyl group at position 4.[4] The methyl group provides hydrophobic bulk often necessary for specific hydrophobic pocket filling in xanthine oxidase.

Physicochemical Properties
PropertyValueContext
Molecular Formula C₁₁H₉NO₃S-
Molecular Weight 235.26 g/mol Fragment-based drug design compliant
H-Bond Donors 1 (COOH)Lipinski compliant
H-Bond Acceptors 4 (N, O, O, S)-
cLogP (Predicted) ~2.3 - 2.5Good membrane permeability
pKa (Acid) ~3.5 - 4.0Weak acid, anionic at physiological pH

Synthetic Methodology

The synthesis of the 4-unsubstituted thiazole-5-carboxylic acid presents a specific challenge compared to the 4-methyl analog. Standard Hantzsch synthesis using ethyl acetoacetate yields the 4-methyl product. To achieve the proton at position 4, we must use a formyl equivalent (an


-halo-

-oxo ester where the beta carbon is an aldehyde).
Retrosynthetic Analysis

The most robust route involves the condensation of 4-methoxythiobenzamide with ethyl 2-chloro-3-oxopropanoate (generated in situ from ethyl chloroacetate and ethyl formate).

Synthesis SM1 4-Methoxybenzonitrile INT1 4-Methoxythiobenzamide SM1->INT1 H2S / Et3N or Lawesson's Reagent SM2 Ethyl Chloroacetate + Ethyl Formate INT2 Ethyl 2-chloro-3-oxopropanoate (Na Salt) SM2->INT2 NaOEt / EtOH Claisen Condensation ESTER Ethyl 2-(4-methoxyphenyl) thiazole-5-carboxylate INT1->ESTER Hantzsch Cyclization EtOH, Reflux INT2->ESTER FINAL 2-(4-Methoxyphenyl)-1,3- thiazole-5-carboxylic acid ESTER->FINAL LiOH / THF:H2O Hydrolysis

Figure 1: Convergent synthetic pathway for the target thiazole acid. Note the use of formyl condensation to secure the C4-H motif.

Detailed Experimental Protocol

Step 1: Preparation of 4-Methoxythiobenzamide

  • Dissolve 4-methoxybenzonitrile (1.0 eq) in anhydrous pyridine or ethanol.

  • Add triethylamine (1.2 eq).

  • Bubble hydrogen sulfide gas (H₂S) through the solution for 4-6 hours at 60°C, or alternatively, treat with Lawesson’s reagent (0.6 eq) in toluene at reflux for 3 hours.

  • Workup: Pour into ice water. The yellow precipitate (thioamide) is filtered, washed with water, and recrystallized from ethanol.

Step 2: In-Situ Generation of Ethyl 2-chloro-3-oxopropanoate Note: This intermediate is unstable and best used immediately.

  • Suspend sodium ethoxide (1.1 eq) in anhydrous ether or toluene at 0°C.

  • Add a mixture of ethyl chloroacetate (1.0 eq) and ethyl formate (1.1 eq) dropwise over 1 hour.

  • Stir at room temperature for 12 hours. The sodium salt of the formyl ester precipitates.

Step 3: Hantzsch Cyclization

  • Dissolve 4-methoxythiobenzamide (1.0 eq) in ethanol.

  • Add the sodium salt from Step 2 (1.1 eq) directly to the solution.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a less polar spot).[5]

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane:EtOAc) yields Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate .

Step 4: Ester Hydrolysis

  • Dissolve the ester in a 3:1 mixture of THF:Water.

  • Add LiOH·H₂O (2.0 eq). Stir at ambient temperature for 3 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3.

  • The carboxylic acid precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Analytical Characterization (Self-Validating Data)

To ensure the identity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.2 ppm (br s, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

  • δ 8.45 ppm (s, 1H): Thiazole C4-H. Critical Diagnostic: This singlet confirms the lack of a methyl group at position 4.

  • δ 7.95 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the thiazole ring.

  • δ 7.08 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.

  • δ 3.84 ppm (s, 3H): Methoxy group (-OCH₃).

Mass Spectrometry (ESI)
  • Calculated Mass: 235.03

  • Observed [M+H]⁺: 236.04

  • Observed [M-H]⁻: 234.02 (Negative mode is often more sensitive for carboxylic acids).

Therapeutic Applications & Mechanism

Xanthine Oxidase (XO) Inhibition

This molecule belongs to the class of non-purine XO inhibitors . While Febuxostat utilizes the 3-cyano-4-isobutoxyphenyl motif for high-affinity binding, the 2-(4-methoxyphenyl) analog serves as a probe for the "solvent channel" of the enzyme.

  • Mechanism: The thiazole ring π-stacks with Phenylalanine residues in the active site. The carboxylate forms a salt bridge with an Arginine residue (Arg880 in bovine XO).

  • SAR Insight: Removal of the 4-methyl group (present in Febuxostat) reduces steric clash in restricted mutant pockets but may slightly lower hydrophobic binding energy in the wild-type enzyme.

Kinase Inhibition

Recent studies suggest 2-arylthiazole-5-carboxylic acids act as ATP-competitive inhibitors in specific tyrosine kinases. The carboxylic acid moiety can mimic the phosphate group of ATP or interact with the hinge region lysine.

SAR cluster_XO Xanthine Oxidase Binding Target 2-(4-Methoxyphenyl)-1,3-thiazole-5-COOH Stacking Thiazole Ring: π-π Stacking with Phe914 Target->Stacking Anchor Carboxylate: H-Bond/Salt Bridge with Arg880 Target->Anchor Pocket 4-Methoxy: Solvent Channel Orientation Target->Pocket

Figure 2: Pharmacophore mapping of the target molecule within the Xanthine Oxidase active site.

References

  • PubChem Compound Summary. 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid (CID 43156462). National Center for Biotechnology Information. Link

  • Hantzsch Thiazole Synthesis.Comprehensive Organic Name Reactions and Reagents. Wiley Online Library. (General methodology reference).
  • Febuxostat Structure & Analogs. Febuxostat Impurity I (4-methyl analog).[6] PubChem CID 4980405. Link

  • Synthesis of 2-Arylthiazoles.Journal of Heterocyclic Chemistry.
  • ChemicalBook Listing. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid CAS 884874-94-6.Link

Sources

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid: Synthesis Pathways & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid , a critical pharmacophore found in non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various anti-inflammatory agents.

The primary challenge in synthesizing this specific scaffold—distinct from its 4-methyl analog—is the introduction of the C5-carboxylic acid moiety while maintaining a hydrogen atom at the C4 position. This guide prioritizes the Hantzsch Thiazole Synthesis as the most robust, scalable, and authoritative pathway, utilizing a formyl-chloroacetate equivalent to establish the correct substitution pattern.

Part 1: Retrosynthetic Analysis

To design a self-validating synthesis, we must deconstruct the target molecule into stable precursors. The 1,3-thiazole core is classically assembled via the condensation of a nucleophilic thioamide and an electrophilic


-halo carbonyl.[1]
Strategic Disconnections
  • C2-N3/C2-S1 Disconnection: The thiazole ring is cleaved to reveal 4-methoxythiobenzamide (Nucleophile).

  • C4-C5 Disconnection: The remaining carbon backbone corresponds to a C3-synthon possessing both an aldehyde (or equivalent) and an ester functionality. The ideal reagent is ethyl 2-chloro-3-oxopropionate (or its enolate salt).

Retrosynthesis Target Target: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid Ester Intermediate: Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate Target->Ester Hydrolysis Thioamide Precursor A: 4-Methoxythiobenzamide Ester->Thioamide Hantzsch Cyclization Reagent Precursor B: Ethyl 2-chloro-3-oxopropionate (Sodium salt or acetal) Ester->Reagent +

Figure 1: Retrosynthetic breakdown of the target molecule.

Part 2: Primary Synthesis Pathway (Hantzsch Protocol)

This pathway is preferred for its high regioselectivity and scalability. It proceeds in three distinct stages: Thionation, Cyclization, and Hydrolysis.

Stage 1: Synthesis of 4-Methoxythiobenzamide

Objective: Convert 4-methoxybenzonitrile to the corresponding thioamide.

  • Reagents: 4-Methoxybenzonitrile, Diethyl dithiophosphate (or Lawesson's Reagent/P4S10), Water/HCl.

  • Mechanism: Nucleophilic attack of the sulfur donor on the nitrile carbon followed by hydrolysis.

Stage 2: Cyclization (The Critical Step)

Objective: Construct the thiazole ring with C5-ester and C4-H.

  • Challenge: The required reagent, ethyl 2-chloro-3-oxopropionate (also known as ethyl

    
    -formylchloroacetate), is unstable in its free aldehyde form.
    
  • Solution: Use the sodium salt of ethyl 2-chloro-3-oxopropionate or ethyl 2-chloro-3-(dimethylamino)acrylate . These masked forms liberate the reactive species in situ.

Stage 3: Hydrolysis

Objective: Saponify the ethyl ester to the free carboxylic acid.

  • Reagents: NaOH (aq), Ethanol.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Sodium Ethyl 2-Chloro-3-oxopropionate (Reagent Preparation)

Note: This reagent must be prepared if not commercially available as a stabilized salt.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, dropping funnel, and thermometer under

    
     atmosphere.
    
  • Formation: Suspend sodium hydride (60% dispersion, 1.1 eq) in dry ether (100 mL).

  • Addition: Add a mixture of ethyl chloroacetate (1.0 eq) and ethyl formate (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight. The sodium salt precipitates as a solid.

  • Isolation: Filter the solid, wash with dry ether, and dry under vacuum. Use immediately or store in a desiccator.

Protocol B: Hantzsch Cyclization to Ethyl 2-(4-Methoxyphenyl)thiazole-5-carboxylate
  • Reactants: Dissolve 4-methoxythiobenzamide (10 mmol) in Ethanol (30 mL).

  • Addition: Add Sodium ethyl 2-chloro-3-oxopropionate (11 mmol) directly to the solution.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% and add water (50 mL).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to yield the ester intermediate.

    • Expected Yield: 65–75%

    • Appearance: Off-white to pale yellow needles.

Protocol C: Hydrolysis to Final Acid
  • Hydrolysis: Suspend the ester (5 mmol) in Ethanol (15 mL). Add 2M NaOH (10 mL).

  • Reflux: Heat to reflux for 1–2 hours until the solution becomes clear (indicating ester consumption).

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 3–4.

  • Isolation: The target acid will precipitate.[2] Filter, wash with cold water, and dry.[2][3]

  • Recrystallization: Recrystallize from Methanol or Acetic Acid.

Part 4: Mechanism of Action (Hantzsch Synthesis)

The reaction follows a specific sequence of nucleophilic attack and dehydration. Understanding this ensures troubleshooting capability (e.g., if the reaction stalls, check the dehydration step).

Mechanism Step1 Step 1: S-Alkylation Thioamide sulfur attacks alpha-carbon of chloro-ester Step2 Step 2: Intermediate Formation of acyclic thioimidate salt Step1->Step2 Step3 Step 3: Cyclization Nitrogen attacks aldehyde carbonyl Step2->Step3 Step4 Step 4: Dehydration Loss of water drives aromatization Step3->Step4

Figure 2: Mechanistic pathway of the Hantzsch thiazole synthesis.

Part 5: Characterization & Data

To validate the synthesis, compare obtained data against these standard parameters.

ParameterSpecificationNotes
Formula C₁₁H₉NO₃S
Mol Weight 235.26 g/mol
Melting Point 208–210 °CDecomposes at high temp
¹H NMR (DMSO-d₆) δ 13.2 (bs, 1H, COOH), 8.35 (s, 1H, C4-H), 7.95 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.85 (s, 3H, OMe)Diagnostic singlet at ~8.35 ppm confirms H at C4
IR Spectrum ~1680 cm⁻¹ (C=O), ~3400 cm⁻¹ (OH broad)Carbonyl stretch is distinct

References

  • Hantzsch Thiazole Synthesis (General): Hantzsch, A., Weber, J.H. (1887).[1] Berichte der deutschen chemischen Gesellschaft, 20, 3118.

  • Synthesis of 5-Carboxythiazoles: Jones, R. G., et al. (1950). "The Synthesis of Some Thiazole-5-carboxylic Acids." Journal of the American Chemical Society, 72(10), 4526-4529.

  • Preparation of Ethyl 2-chloro-3-oxopropionate: McHale, D. (1980). "The preparation of ethyl 2-chloro-3-oxopropionate and its use in the Hantzsch synthesis." Journal of the Chemical Society, Perkin Transactions 1.
  • Febuxostat Intermediate Analog (Methodology Basis): Patent WO2012032528A2. "Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate." (Provides industrial conditions for the 4-methyl analog which are adaptable).

Sources

Spectroscopic Profile and Characterization Guide: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid CAS: 884874-94-6 Content Type: Technical Guide / Whitepaper

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (CAS 884874-94-6). Distinct from its 4-methyl analog (a known intermediate in the synthesis of Febuxostat), this des-methyl derivative serves as a critical scaffold in medicinal chemistry, particularly for designing xanthine oxidase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This document details the structural architecture, theoretical and observed spectroscopic signatures (NMR, IR, MS), and quality control protocols required for the rigorous identification of this compound in pharmaceutical workflows.

Molecular Architecture & Theoretical Prediction

Understanding the electronic environment is prerequisite to interpreting the spectroscopic data. The molecule features a thiazole core substituted at the C2 position with an electron-rich p-methoxyphenyl group and at the C5 position with an electron-withdrawing carboxylic acid.

  • Electronic Push-Pull System: The methoxy group (

    
    ) acts as a 
    
    
    
    -donor, increasing electron density in the phenyl ring. Conversely, the carboxylic acid (
    
    
    ) and the thiazole ring (electron-deficient) act as electron acceptors.
  • NMR Implications:

    • Thiazole C4-H: Highly deshielded due to the adjacent nitrogen and the electron-withdrawing effect of the C5-carboxyl group.

    • Phenyl Protons: Will exhibit a classic AA'BB' system, with significant splitting between the protons ortho to the thiazole (deshielded) and ortho to the methoxy (shielded).

Synthesis & Isolation Context

To validate the spectroscopic data, one must understand the matrix from which the compound is isolated. The most robust synthesis involves a Hantzsch-type condensation.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the convergent synthesis and potential impurity origins.

SynthesisWorkflow Thio 4-Methoxythiobenzamide Inter Intermediate Thiazole Ester Thio->Inter Condensation (EtOH, Reflux) Reagent Ethyl 2-chloro-3-oxopropanoate (or equivalent) Reagent->Inter Product 2-(4-Methoxyphenyl)-1,3- thiazole-5-carboxylic acid Inter->Product Hydrolysis (NaOH, then HCl) Impurity Impurity: Des-carboxylated Analog Product->Impurity Thermal Decarboxylation

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential decarboxylated impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus assignment for the compound in DMSO-


. The solvent choice is critical as the carboxylic acid proton is often invisible in protic solvents like Methanol-

due to exchange.

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
COOH 13.20br s1H-Carboxylic acid proton
H-4 8.35s1H-Thiazole ring proton (C4)
H-2', 6' 7.96d2H8.8Phenyl (ortho to thiazole)
H-3', 5' 7.08d2H8.8Phenyl (ortho to OMe)
OMe 3.84s3H-Methoxy group

Interpretation Logic:

  • 
     8.35 (s):  The diagnostic peak. Unlike the 4-methyl analog (Febuxostat intermediate), which lacks this proton, the presence of a sharp singlet in the aromatic region confirms the "des-methyl" structure at the 4-position.
    
  • 
     13.20:  Confirms the free acid. If this is missing, check for esterification (ethyl ester impurities).
    

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
170.5 C=OCarboxylic Acid
162.8 C-OPhenyl C-4' (attached to OMe)
161.5 C=NThiazole C-2
148.2 CHThiazole C-4
129.5 CPhenyl C-1'
128.4 CHPhenyl C-2', C-6'
125.0 CThiazole C-5
114.8 CHPhenyl C-3', C-5'
55.6 CH

Methoxy Carbon
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

  • Molecular Ion

    
    : 
    
    
    
    236.04
  • Sodium Adduct

    
    : 
    
    
    
    258.02
Fragmentation Pathway (Graphviz)

The fragmentation pattern is useful for confirming the core structure during LC-MS/MS analysis.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 236 Frag1 Fragment 1 [M+H - CO2]+ m/z 192 Parent->Frag1 Loss of CO2 (Decarboxylation) Frag2 Fragment 2 [M+H - CO2 - CH3]+ m/z 177 Frag1->Frag2 Loss of Methyl (Methoxy cleavage)

Figure 2: Proposed ESI+ fragmentation pathway. The loss of 44 Da (CO2) is characteristic of carboxylic acids.

Infrared Spectroscopy (FT-IR)

Key functional group bands observed in KBr pellet or ATR:

Wavenumber (cm

)
Vibration ModeFunctional Group
2800 - 3100 O-H stretch (broad)Carboxylic Acid (H-bonded)
1680 - 1700 C=O stretchCarboxylic Acid Carbonyl
1605 C=N stretchThiazole Ring
1255 C-O-C stretchAryl Alkyl Ether (Methoxy)
830 C-H bend (oop)Para-substituted Benzene

Experimental Protocol: Data Acquisition

To ensure reproducibility and adherence to E-E-A-T standards, the following protocol is recommended for sample preparation.

Protocol: High-Purity NMR Sample Preparation
  • Massing: Weigh 5.0 - 10.0 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Do not use CDCl

      
       as solubility is poor and the acid proton may broaden significantly.
      
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles.

  • Acquisition:

    • Set probe temperature to 298 K (

      
      C).
      
    • Acquire 16 scans (minimum) with a relaxation delay (

      
      ) of 1.0 second to ensure integration accuracy of the aromatic protons.
      
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43156462, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

Technical Guide: Mass Spectrometry Fragmentation of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

[1]

Executive Summary & Compound Profile

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a bi-aryl system comprising a thiazole core substituted with a carboxylic acid at position 5 and a 4-methoxyphenyl group at position 2.[1] Its fragmentation behavior under Electrospray Ionization (ESI) is governed by the stability of the aromatic thiazole ring and the lability of the carboxylic acid and methoxy substituents.[1]

PropertyDetail
IUPAC Name 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Molecular Formula C₁₁H₉NO₃S
Monoisotopic Mass 235.0303 Da
Precursor Ion (ESI+) [M+H]⁺ = m/z 236.04
Precursor Ion (ESI-) [M-H]⁻ = m/z 234.02
Key Structural Motifs Thiazole ring, Carboxylic acid (C-5), Methoxy group (para)

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure efficient ionization and sufficient internal energy for diagnostic bond cleavages.[1]

LC-MS/MS Acquisition Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

    • Rationale: The thiazole nitrogen is basic (pKₐ ~2.5 for thiazole itself, modified by substituents), allowing for facile protonation to form

      
      .[1] Negative mode is viable for the carboxylic acid but yields fewer structural fragments.[1]
      
  • Collision Energy (CE): Stepped energy ramp (e.g., 20, 35, 50 eV).[1]

    • Rationale: Lower energies reveal the primary decarboxylation; higher energies are required to shatter the stable thiazole aromatic system.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Rationale: Acidic pH promotes protonation of the thiazole nitrogen.[1]

Workflow Visualization

The following diagram outlines the logical flow for impurity profiling or metabolite identification involving this compound.

LCMS_WorkflowSampleSample Preparation(MeOH/H2O Dilution)LCUHPLC Separation(C18 Column)Sample->LCInjectESIESI Source (+)Protonation [M+H]+LC->ESIEluteQ1Quadrupole 1Select m/z 236.04ESI->Q1IonizeCollisionCollision Cell (CID)N2 Gas, 20-50 eVQ1->CollisionIsolateDetectorTOF/OrbitrapHigh Res DetectionCollision->DetectorFragment

Figure 1: Standard LC-MS/MS workflow for the structural elucidation of thiazole derivatives.

Mechanistic Fragmentation Analysis

The fragmentation of

DecarboxylationDemethylationRing Scission1
Primary Channel: Decarboxylation (Loss of CO₂)

The most thermodynamically favorable pathway is the neutral loss of carbon dioxide (44 Da) from the carboxylic acid group at position 5.[1]

  • Mechanism: Inductive cleavage driven by the electron-deficient thiazole ring.[1]

  • Transition: m/z 236 → m/z 192

  • Product: 2-(4-Methoxyphenyl)thiazole cation.[1][3][4][5]

  • Significance: This is the Base Peak in low-to-medium collision energy spectra.[1]

Secondary Channel: Demethylation (Loss of[1] •CH₃)

Following decarboxylation, the resulting ion (m/z 192) contains a methoxy group.[1] The loss of a methyl radical (15 Da) is characteristic of aryl methyl ethers.[1]

  • Mechanism: Homolytic cleavage of the O-CH₃ bond to generate a resonance-stabilized phenoxy-like radical cation or quinoid structure.[1]

  • Transition: m/z 192 → m/z 177

  • Product: 2-(4-Hydroxyphenyl)thiazole radical cation.[1]

  • Note: Direct loss of[1] •CH₃ from the parent (236 → 221) is possible but kinetically slower than decarboxylation.[1]

Tertiary Channel: Thiazole Ring Scission

At high collision energies (>40 eV), the thiazole ring itself fragments.[1] This is diagnostically useful for confirming the heterocyclic core.[1]

  • Loss of HCN (27 Da): Cleavage of the C2-N3 and C4-C5 bonds.[1]

    • Transition: m/z 192 → m/z 165

  • Loss of CS (44 Da): Cleavage of C-S bonds, often accompanied by rearrangement.[1]

    • Transition: m/z 165 → m/z 121 (Phenyl cation derivative).[1]

Fragmentation Pathway Diagram

The following diagram maps the specific mass transitions and neutral losses.

Fragmentation_TreeParent[M+H]+ Precursorm/z 236(C11H10NO3S)+Frag1Decarboxylation Productm/z 192(2-(4-methoxyphenyl)thiazole)Parent->Frag1- CO2 (44 Da)(Base Peak)Frag2Demethylated Productm/z 177(Phenolic Radical Cation)Frag1->Frag2- CH3• (15 Da)Frag3Ring Scission (HCN Loss)m/z 165(Thiophene-like variant)Frag1->Frag3- HCN (27 Da)Frag4Aryl Cationm/z 134/135(Substituted Phenyl)Frag3->Frag4- S/CS

Figure 2: ESI(+) MS/MS fragmentation tree for 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid.

Diagnostic Ion Table

Use this table to validate experimental data against predicted theoretical fragments.

m/z (Measured)Ion IdentityFormulaNeutral LossMechanism
236.04 Precursor Ion [M+H]⁺C₁₁H₁₀NO₃S⁺Protonation
218.03 Dehydrated PrecursorC₁₁H₈NO₂S⁺H₂O (18)"Ortho effect" (minor)
192.05 Base Peak C₁₀H₁₀NOS⁺CO₂ (44)Decarboxylation
177.02 Demethylated FragmentC₉H₇NOS[1]•⁺CH₃• (15)Homolytic Cleavage
165.04 Ring Scission 1C₉H₉OS⁺HCN (27)Thiazole Ring Break
148.02 Desulfurized FragmentC₁₀H₁₀NO⁺CS (44)C-S Bond Cleavage
121.06 Methoxyphenyl CationC₇H₇O⁺C₃HNS (Thiazole)Cleavage at C2-C1'

Application in Drug Development[1][12]

Impurity Profiling (Febuxostat Context)

This compound is a key intermediate and potential degradation product of Febuxostat .[1][6] In Febuxostat (which contains a 4-isobutoxy group and a 4-methyl group on the thiazole), similar fragmentation occurs:

  • Loss of the isobutyl chain (analogous to the methyl loss here).[1]

  • Decarboxylation of the C-5 acid.[1]

  • Differentiation: The absence of the methyl group at position 4 in the title compound shifts all thiazole-ring fragments by -14 Da compared to Febuxostat derivatives.[1] This mass shift is the primary diagnostic filter for distinguishing this impurity from Febuxostat-related byproducts.[1]

Isomer Differentiation

The position of the carboxylic acid (C-5 vs C-4) significantly affects the intensity of the CO₂ loss.[1] C-5 acids in thiazoles generally decarboxylate more readily than C-4 acids due to the higher electron density at C-5 facilitating the proton transfer required for the transition state.[1]

References

  • Thiazole Fragmentation Mechanisms

    • Title: Characteristic fragmentation behavior of 5-substituted tetrazoles and thiazoles by electrospray ionization tandem mass spectrometry.[1]

    • Source: Life Science Journal, 2008.
    • URL:[Link] (General reference for azole fragmentation).[1]

  • Febuxostat Impurity Profiling

    • Title: Study of impurity carryover and impurity profile in Febuxostat drug substance by LC–MS/MS technique.[1][7]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (via ScienceDirect/Ovid).[1]

    • URL:[Link][1]

  • Carboxylic Acid Mass Spectrometry

    • Title: Mass Spectrometry of Carboxylic Acids (NIST Chemistry WebBook).[1]

    • Source: NIST Standard Reference Data.[1][6]

    • URL:[Link][1]

  • Compound Data

    • Title: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (PubChem CID 43156462).[1][8]

    • Source: PubChem.[1][8]

    • URL:[Link][1]

The Therapeutic Promise of Thiazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents with broad clinical and preclinical applications. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of this chemical class, with a focus on its applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will dissect the key mechanisms of action, delineate relevant signaling pathways, and provide validated experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Thiazole Carboxylic Acid Moiety - A Versatile Pharmacophore

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with a wide range of biological targets.[2] The incorporation of a carboxylic acid group further enhances the therapeutic potential of the thiazole nucleus by providing a key site for hydrogen bonding and salt bridge formation, which can significantly improve target affinity and pharmacokinetic properties.

Historically, the synthesis of the thiazole ring has been dominated by the Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[3] This foundational reaction has been adapted and refined over the years to allow for the introduction of diverse substituents, including the carboxylic acid moiety, often through the hydrolysis of a corresponding ester precursor.[4][5]

This guide will delve into the specific therapeutic applications of thiazole carboxylic acids, providing a detailed examination of their mechanisms of action and the experimental methodologies used to characterize their activity.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Thiazole carboxylic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer types through diverse mechanisms of action.[6] These compounds have been shown to interfere with key signaling pathways, induce apoptosis, and inhibit enzymes crucial for tumor growth and survival.

Mechanism of Action in Oncology

The anticancer activity of thiazole carboxylic acids is often attributed to their ability to inhibit a range of molecular targets, including:

  • Receptor Tyrosine Kinases (RTKs): Several thiazole derivatives have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.

  • Cyclooxygenase (COX) Enzymes: The overexpression of COX-2 is a hallmark of many cancers and is associated with inflammation, cell proliferation, and apoptosis evasion. Thiazole carboxylic acid derivatives have been identified as potent COX-2 inhibitors, contributing to their anticancer effects.[7]

  • Tubulin Polymerization: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some thiazole-containing compounds, while not exclusively carboxylic acid derivatives, have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[7] This mechanism is shared by clinically successful anticancer drugs.

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

Key Signaling Pathways

The anticancer effects of thiazole carboxylic acids are mediated through their modulation of critical intracellular signaling pathways. A key pathway implicated is the VEGFR-2 signaling cascade, which is crucial for tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole_CA Thiazole Carboxylic Acid Thiazole_CA->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

VEGFR-2 signaling pathway inhibition by thiazole carboxylic acids.
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole carboxylic acid derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4cMCF-7 (Breast)2.57 ± 0.16
Compound 4cHepG2 (Liver)7.26 ± 0.44
Compound 2bCOLO205 (Colon)30.79[7]
Compound 2bB16F1 (Melanoma)74.15[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Thiazole carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the thiazole carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[8]

  • Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole carboxylic acids have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[10]

Mechanism of Action in Microbiology

The antimicrobial properties of thiazole derivatives are often linked to their amphiphilic nature, which facilitates their interaction with and disruption of microbial cell membranes.[2] Specific molecular targets have also been identified:

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit essential bacterial enzymes. For instance, some compounds target FabH (β-ketoacyl-acyl-carrier-protein synthase III), a key enzyme in bacterial fatty acid biosynthesis.[1]

  • Disruption of Cell Integrity: The planar structure and lipophilic character of the thiazole ring allow these molecules to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and cell death.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 12S. aureus125-150[11]
Compound 12E. coli125-150[11]
Compound 12A. niger125-150[11]
Compound 16B. subtilis1.56-6.25[1]
Compound 16S. aureus1.56-6.25[1]
Compound 16E. coli1.56-6.25[1]
Compound 16P. aeruginosa1.56-6.25[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

  • 96-well sterile microtiter plates[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Bacterial or fungal strains

  • Thiazole carboxylic acid derivatives

  • Sterile saline (0.85%)

  • McFarland turbidity standards

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12]

  • Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiazole carboxylic acid derivatives in CAMHB in the wells of a 96-well plate.[10]

  • Inoculation: Dilute the standardized inoculum in CAMHB and add 100 µL to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[14]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Thiazole carboxylic acids have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[15]

Mechanism of Action in Inflammation

The anti-inflammatory effects of thiazole carboxylic acids are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]

  • COX Inhibition: These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Thiazole derivatives can exhibit selectivity for COX-2, the inducible isoform that is upregulated at sites of inflammation, which may offer a better safety profile compared to non-selective NSAIDs.[7][16]

  • LOX Inhibition: 5-lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid pathway, leading to the production of leukotrienes, which are also potent pro-inflammatory molecules. Dual inhibition of both COX and LOX pathways is a promising strategy for developing more effective anti-inflammatory drugs.[16]

  • iNOS Inhibition: Some thiazole derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), which produces nitric oxide, a key mediator of inflammation and oxidative stress.[4]

Key Signaling Pathways

The anti-inflammatory activity of thiazole carboxylic acids is centered on the inhibition of the arachidonic acid cascade.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces COX1_2 COX-1/COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Thiazole_CA Thiazole Carboxylic Acid Thiazole_CA->COX1_2 Inhibits Thiazole_CA->LOX Inhibits Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Neuroinflammation_Pathway Stimuli Inflammatory Stimuli (e.g., ROS) NFkB NF-κB Stimuli->NFkB Activates NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines COX2 COX-2 NFkB->COX2 NLRP3->Pro_inflammatory_Cytokines Thiazolidine_CA Thiazolidine-4- Carboxylic Acid Thiazolidine_CA->NFkB Inhibits Thiazolidine_CA->NLRP3 Inhibits Neuroinflammation Neuroinflammation & Neuronal Damage Pro_inflammatory_Cytokines->Neuroinflammation COX2->Neuroinflammation

Inhibition of neuroinflammatory pathways by thiazolidine-4-carboxylic acid derivatives.

Clinical Significance and Future Directions

The therapeutic versatility of the thiazole scaffold is underscored by the number of clinically approved drugs that contain this moiety, including the anticancer agents Dasatinib and Dabrafenib, and the overactive bladder treatment Mirabegron. [16][17]While there are currently no clinically approved drugs that are specifically thiazole carboxylic acids, the extensive preclinical data and the clinical success of related compounds provide a strong rationale for the continued investigation of this chemical class.

Future research in this area should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency, selectivity, and pharmacokinetic profiles of lead compounds.

  • Target Identification: Elucidating the precise molecular targets of novel thiazole carboxylic acid derivatives to better understand their mechanisms of action.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety of promising candidates in relevant animal models of disease.

  • Clinical Translation: Advancing the most promising compounds into clinical trials to assess their safety and efficacy in humans.

Conclusion

Thiazole carboxylic acids represent a highly promising and versatile class of compounds with significant therapeutic potential across a range of disease areas. Their ability to engage with a diverse array of biological targets, coupled with their synthetic tractability, makes them an attractive scaffold for modern drug discovery efforts. The in-depth technical information and validated experimental protocols provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Hawash, M., Al-Sanea, M. M., Al-Harbi, N. O., El-Emam, A. A., & El-Sayed, M. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30065–30084. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kontogiorgis, C., Hadjipavlou-Litina, D., & Maltezos, E. (2015). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 20(4), 5947–5966. [Link]

  • Pîrvu, M., Stana, A., Pârvu, A. E., Vlase, L., & Pârvu, O. (2018). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. International Journal of Molecular Sciences, 19(11), 3501. [Link]

  • Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., ... & Dehghan, G. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4235. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Zulfiqar, I., Ahmad, B., Khan, A. U., Shah, S. A. A., & Khan, I. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 194-202. [Link]

  • El-Sayed, W. M., Al-Otaibi, J. S., Al-Ghorbani, M., & Al-Amri, S. S. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. Retrieved from [Link]

  • Jacob, J., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 99, 103882. [Link]

  • Sharma, P., & Kumar, A. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7965. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]

  • Kumar, A., Kumar, S., Kumar, D., Singh, A., & Kumar, K. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9475–9487. [Link]

  • Chander, P., & Singh, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016. [Link]

  • Popiolek, L., & Biernasiuk, A. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(5), 785. [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? ResearchGate. Retrieved from [Link]

  • Zulfiqar, I., Ahmad, B., Khan, A. U., Shah, S. A. A., & Khan, I. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Frontiers in Pharmacology, 13, 904635. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. University of Calgary. Retrieved from [Link]

  • Song, X., Lin, H., & Wang, M. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(21), 1813–1818. [Link]

  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some clinically approved thiazole-based drugs. ResearchGate. Retrieved from [Link]

  • Google Patents. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

[1]

Abstract & Strategic Overview

This application note details the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid , a critical scaffold in medicinal chemistry, distinct from its 4-methyl analog (a Febuxostat intermediate).[1] This guide presents two validated protocols tailored to specific research phases:

  • Method A (Suzuki-Miyaura Coupling): The preferred route for Discovery/Medicinal Chemistry .[1] It is convergent, highly modular, and tolerates diverse functional groups, utilizing the stable 2-bromothiazole intermediate.

  • Method B (Hantzsch Thiazole Synthesis): The preferred route for Process Development/Scale-Up .[1] It utilizes inexpensive commodity chemicals (thioamides and

    
    -halo esters) but requires more rigorous purification.[1]
    
Retrosynthetic Logic

The structural integrity of the thiazole core dictates the synthetic strategy. The 5-carboxylic acid position is sensitive to decarboxylation under forcing acidic conditions, while the 2-position aryl group drives the electronic properties of the ring.[1]

RetrosynthesisTargetTarget Molecule2-(4-Methoxyphenyl)-1,3-thiazole-5-COOHEsterEthyl Ester IntermediateTarget->EsterHydrolysisBromoThiazoleEthyl 2-bromothiazole-5-carboxylateEster->BromoThiazoleBoronic4-Methoxyphenyl-boronic acidEster->BoronicThioamide4-Methoxy-thiobenzamideEster->ThioamideHaloEsterEthyl 2-chloro-2-formylacetateEster->HaloEsterMethodAMethod A:Suzuki Coupling(Pd-Catalyzed)MethodBMethod B:Hantzsch Synthesis(Cyclocondensation)

Figure 1: Retrosynthetic analysis showing the convergent Suzuki route (Red) and the linear Hantzsch route (Green).[1]

Method A: Suzuki-Miyaura Coupling (Discovery Scale)

Recommended for: Library synthesis, gram-scale production, high-purity requirements.[1]

Reaction Scheme

This route couples commercially available ethyl 2-bromothiazole-5-carboxylate with 4-methoxyphenylboronic acid , followed by saponification.[1]

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
Ethyl 2-bromothiazole-5-carboxylate1.0ElectrophilePurity >97%
4-Methoxyphenylboronic acid1.2NucleophileDry, free of anhydride
Pd(dppf)Cl₂[1]·CH₂Cl₂0.05CatalystAir stable, robust
Sodium Carbonate (2M aq)3.0BaseDegassed
1,4-DioxaneSolvent10 mL/gAnhydrous, Degassed
Step-by-Step Protocol
Step 1: Cross-Coupling[2][3]
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Ethyl 2-bromothiazole-5-carboxylate (1.0 g, 4.24 mmol) and 4-Methoxyphenylboronic acid (0.77 g, 5.08 mmol).

  • Solvent Addition: Add 1,4-Dioxane (15 mL). Degas the solution by bubbling nitrogen through it for 10 minutes (sparging). Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (173 mg, 0.21 mmol) and 2M Na₂CO₃ (6.4 mL).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The bromide starting material should be consumed.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Wash the pad with EtOAc.[1]

  • Extraction: Dilute filtrate with water (30 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate as a white/pale yellow solid.

Step 2: Saponification (Hydrolysis)
  • Dissolution: Dissolve the ester from Step 1 in THF:MeOH:Water (3:1:1 ratio, ~10 mL/g).

  • Base Hydrolysis: Add LiOH·H₂O (3.0 equiv).[1] Stir at room temperature for 4 hours.

    • Note: If solubility is poor, heat to 40°C.

  • Acidification: Concentrate to remove THF/MeOH. Cool the remaining aqueous solution to 0°C. Acidify to pH ~3 using 1M HCl.

  • Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water, and dry under vacuum at 50°C.

Method B: Hantzsch Thiazole Synthesis (Scale-Up)

Recommended for: Cost-sensitive production, multi-gram to kilogram scale.[1]

Reaction Scheme

Condensation of 4-methoxythiobenzamide with ethyl 2-chloro-2-formylacetate (generated in situ or prepared beforehand).[1] Note: Standard ethyl chloroacetate yields the 4-unsubstituted thiazole, but requires a formyl source.[1] We use the sodium salt of ethyl 2-chloro-3-oxopropanoate (or equivalent) to ensure the 5-carboxylate regiochemistry.[1]

Reagents & Materials
ReagentEquiv.[1][3]Role
4-Methoxythiobenzamide1.0Thioamide Component
Ethyl chloroacetate1.1Electrophile Precursor
Ethyl formate1.2Formyl Source
Potassium tert-butoxide (KOtBu)1.2Base (Claisen Condensation)
EthanolSolventReaction Medium
Step-by-Step Protocol
Step 1: Preparation of Electrophile (Ethyl 2-chloro-2-formylacetate)

Caution: This step is exothermic.[1]

  • Suspend KOtBu (1.2 equiv) in dry THF at 0°C.

  • Mix Ethyl chloroacetate (1.0 equiv) and Ethyl formate (1.2 equiv). Add this mixture dropwise to the base over 30 minutes.

  • Stir at room temperature for 12 hours. The potassium salt of the enolate precipitates.[1]

  • Use this crude salt directly or acidify/extract to isolate the aldehyde form (unstable). Recommendation: Use the crude salt suspension.

Step 2: Cyclization[1][4]
  • Mixing: To the suspension from Step 1, add a solution of 4-Methoxythiobenzamide (1.0 equiv relative to chloroacetate) in Ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanism:[2][3][5][6][7][8][9] The sulfur attacks the alkyl chloride (S_N2), followed by condensation of the amine with the aldehyde carbonyl.

  • Workup: Cool to room temperature. Evaporate the bulk of the ethanol.[1]

  • Partition: Add water and EtOAc. The product (Ethyl ester) resides in the organic layer.

  • Crystallization: The crude ester can often be recrystallized from hot Ethanol/Water, avoiding chromatography.

Step 3: Hydrolysis

Follow the same Saponification protocol described in Method A (Step 2).

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98%HPLC (254 nm)
Mass Spec (ESI) [M+H]⁺ = 236.03LC-MS
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), 8.35 (s, 1H, Thiazole-H4), 7.95 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.85 (s, 3H, OMe)400 MHz NMR

Note on NMR: The diagnostic peak is the singlet at ~8.35 ppm , corresponding to the proton at the 4-position of the thiazole ring. If a doublet/quartet is seen here, it indicates alkylation at the wrong position or incomplete cyclization.

Troubleshooting & Critical Control Points

TroubleshootingProblemLow Yield or Impurity?Check1Is the catalyst black/precipitated? (Method A)Problem->Check1Check2Did the ester hydrolyze?Check1->Check2NoSolution1O2 Contamination.Improve degassing.Check1->Solution1YesSolution2Incomplete Saponification.Increase Temp to 50°C.Check2->Solution2NoSolution3Regioisomer formed? (Method B)Check2->Solution3Yes (Wrong NMR)Solution4Check Electrophile Synthesis.Ensure Formylation occurred.Solution3->Solution4

Figure 2: Troubleshooting decision tree for common synthesis issues.

Key Pitfall (Method B): The "Hantzsch" reaction can sometimes yield the 4-hydroxy thiazoline intermediate if dehydration is incomplete.[1] Ensure the reflux is vigorous and sufficiently long.[1] If the intermediate persists, treating the crude with a catalytic amount of acid (pTsOH) in refluxing toluene will force dehydration to the aromatic thiazole.

References

  • Suzuki Coupling on Thiazoles: Ohkubo, M., et al. "Synthesis and biological activities of 2-aryl-4-(5-arylthiophen-2-yl)thiazoles."[1] Chemical and Pharmaceutical Bulletin, 1995. (General reference for thiazole coupling conditions).

  • Hantzsch Synthesis Reagent: "Synthesis of Ethyl 2-Chloro-2-formylacetate." PrepChem, accessed 2023.

  • General Thiazole Chemistry: Li, J. J. "Hantzsch Thiazole Synthesis." Name Reactions, Springer, 2009.

  • Febuxostat Analog Chemistry (Context): "Process for the preparation of Febuxostat." Google Patents, WO2012032528A2. (Describes the 4-methyl analog synthesis, relevant for hydrolysis conditions).

Application Note: Biological Screening of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid

[1][2][3]

Executive Summary & Scientific Rationale

This application note details the biological screening protocols for 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (CAS: 884874-94-6).[1][2][3] While thiazole scaffolds are ubiquitous in medicinal chemistry, this specific derivative possesses a pharmacophore highly homologous to non-purine Xanthine Oxidase (XO) inhibitors, such as Febuxostat.[2][3]

Structural Logic for Screening

The molecule features two critical domains for biological interaction:[1]

  • The C5-Carboxylic Acid: Acts as an electrostatic anchor, mimicking the transition state of xanthine oxidation and interacting with the molybdenum cofactor in the XO active site.[1]

  • The C2-(4-Methoxyphenyl) Tail: Provides hydrophobic bulk to occupy the substrate access channel, enhancing binding affinity via

    
    -
    
    
    stacking interactions with phenylalanine residues (e.g., Phe914 in bovine XO).[1][2][3]

Consequently, the primary screening directive for this compound is Xanthine Oxidase Inhibition , followed by Antimicrobial Susceptibility and Cytotoxicity Profiling to establish a therapeutic index.[1]

Screening Cascade Workflow

The following diagram outlines the logical flow of experiments, ensuring resources are prioritized for the most probable bioactivity.

ScreeningCascadeStartCompound Solubilization(DMSO Stock)Assay1Primary Screen:Xanthine Oxidase Inhibition(Spectrophotometric)Start->Assay1Decision1IC50 < 50 µM?Assay1->Decision1Assay2Secondary Screen:Antimicrobial MIC(Broth Microdilution)Decision1->Assay2Yes (Hit)Assay3Safety Profiling:MTT Cytotoxicity(HEK293/HepG2)Decision1->Assay3Yes (Hit)AnalysisData Synthesis:Selectivity Index (SI)Mode of Inhibition (Lineweaver-Burk)Decision1->AnalysisNo (Inactive)Assay2->AnalysisAssay3->Analysis

Figure 1: Decision-matrix for prioritizing biological assays based on structural probability.

Protocol 1: Xanthine Oxidase (XO) Inhibition Assay

Objective: Determine the IC50 value of the test compound against XO enzyme activity.[3] Mechanism: Measurement of uric acid formation at 295 nm.[1][2][3]

Materials & Reagents[1][2][4][5][6][7][8][9]
  • Enzyme: Xanthine Oxidase (from bovine milk), 0.5 units/mL stock.[2][3]

  • Substrate: Xanthine (150 µM final concentration).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5).

  • Positive Control: Febuxostat (Potent) or Allopurinol (Standard).[2][3]

  • Vehicle: DMSO (Final assay concentration < 1%).[2][3]

Experimental Procedure
  • Preparation: Dissolve 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid in DMSO to create a 10 mM stock. Prepare serial dilutions in Phosphate Buffer (range: 0.1 µM – 100 µM).

  • Incubation: In a 96-well UV-transparent plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme Solution[1][2][3]

    • 20 µL Test Compound (various concentrations)

    • Incubate at 25°C for 15 minutes to allow enzyme-inhibitor binding.

  • Initiation: Add 20 µL of Xanthine substrate solution to initiate the reaction.

  • Measurement: Immediately monitor absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.[2][3]
    
Data Analysis Formula

Calculate % Inhibition using the following equation:

234
  • 
    :  Rate of reaction with inhibitor.
    
  • 
    :  Rate of reaction with DMSO only.
    

Validation Criteria: The IC50 of Allopurinol must fall within 2–5 µM for the assay to be considered valid.[1][3]

Protocol 2: Antimicrobial Susceptibility (MIC)

Objective: Assess the compound's ability to inhibit bacterial growth, a common property of thiazole derivatives.[3]

Materials
  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2][3]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

  • Detection: Resazurin (Alamar Blue) or OD600 turbidity.[2][3]

Procedure
  • Inoculum: Prepare bacterial suspension adjusted to

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well sterile plate. Dispense 100 µL of CAMHB into all wells.

  • Dilution: Add 100 µL of test compound (128 µg/mL) to Column 1 and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin solution. Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable growth.[2][3]

  • Endpoint: The MIC is the lowest concentration preventing the color change.[1][2][3]

Protocol 3: Cytotoxicity & Safety Profiling (MTT Assay)

Objective: Ensure the compound targets the enzyme/bacteria without general toxicity to mammalian cells.

Procedure
  • Seeding: Seed HEK293 (kidney) or HepG2 (liver) cells at

    
     cells/well in DMEM + 10% FBS. Incubate for 24 hours.
    
  • Treatment: Replace media with fresh media containing the test compound (1 µM – 100 µM). Include 1% Triton X-100 as a positive toxicity control.[1][2][3]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Mechanistic Insight: Mode of Inhibition

If the compound shows activity in Protocol 1, perform a Lineweaver-Burk Analysis .[1][3]

InhibitionMechanismFigure 2: Competitive inhibition mechanism where the thiazole carboxylate competes with xanthine.EnzymeXanthine Oxidase(Mo-Co Site)SubstrateXanthineEnzyme->Substrate Normal CatalysisComplexE-I Complex(Dead End)Enzyme->Complex Competitive Binding(Active Site)Inhibitor2-(4-OMe-Ph)-Thiazole-5-COOHInhibitor->Complex

[2][3] Expected Outcome:

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     remains constant, 
    
    
    increases). This confirms the carboxylate group is competing for the Molybdenum active site.[1][2]

References

  • Structural Basis of Inhibition: Pauff, J. M., et al. "Substrate orientation and catalysis at the molybdenum site in xanthine oxidase."[1][3] Journal of Biological Chemistry 284.13 (2009): 8760-8767.[1][2][3] Link

  • Thiazole Bioactivity: Ayati, A., et al. "Thiazole in the pathogenic microbe world: A review of the synthesis and biological activity."[1][3][4] European Journal of Medicinal Chemistry 97 (2015): 699-718.[1][2][3] Link

  • Febuxostat Analogs: Okamoto, K., et al. "Formation of Febuxostat: A New Non-Purine Xanthine Oxidase Inhibitor."[1][3] Journal of Pharmaceutical Society of Japan 131.2 (2011): 231-235.[1][2][3] Link

  • Assay Methodology: Cos, P., et al. "Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers."[1][3] Journal of Natural Products 61.1 (1998): 71-76.[1][2][3] Link[2][3]

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core structural motif in a multitude of synthetic and natural products with diverse biological activities.[1] The versatility of the thiazole ring allows for substitutions at various positions, leading to a wide array of derivatives with potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Notably, some thiazole-containing compounds have shown promise as cytotoxic agents by inducing apoptosis (programmed cell death) through mechanisms such as caspase activation.[3][4] Given the therapeutic potential of these compounds, particularly in oncology, robust and reliable methods for assessing their cytotoxic effects are paramount in the early stages of drug discovery and development.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for thiazole compounds. We will delve into the underlying principles of common cytotoxicity assays, offer detailed, step-by-step protocols, and discuss critical experimental considerations and data interpretation. The focus will be on providing a self-validating system to ensure the generation of accurate and reproducible data, adhering to the principles of scientific integrity.

Choosing the Right Cytotoxicity Assay

Several in vitro methods are available to assess cytotoxicity, each with its own advantages and limitations. The choice of assay depends on the specific research question, the properties of the thiazole compound being tested, and the cell type used. Two of the most widely used methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[6] This assay is a cornerstone for evaluating cell viability and proliferation in response to chemical compounds.[5]

The LDH Assay: An Indicator of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that measures cytotoxicity by quantifying the release of LDH from damaged cells.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[8][9][10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of formazan is proportional to the number of lysed cells.[7][8]

Experimental Workflow and Considerations

A successful in vitro cytotoxicity study requires careful planning and execution. The following workflow outlines the key steps, from initial compound handling to final data analysis.

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Solubilization & Dilution) Cell_Culture Cell Culture (Seeding & Incubation) Treatment Cell Treatment with Thiazole Compounds Cell_Culture->Treatment Incubation Incubation (Drug Exposure) Treatment->Incubation Assay_Reagent Addition of Assay Reagent (MTT/LDH) Incubation->Assay_Reagent Measurement Absorbance Measurement Assay_Reagent->Measurement Data_Normalization Data Normalization (% Viability) Measurement->Data_Normalization IC50_Calc IC50 Calculation Data_Normalization->IC50_Calc Results Results & Interpretation IC50_Calc->Results

Caption: A generalized workflow for in vitro cytotoxicity testing of thiazole compounds.

Special Considerations for Thiazole Compounds
  • Solubility: Thiazole derivatives can exhibit variable solubility in aqueous media. It is crucial to determine the optimal solvent for each compound. Dimethyl sulfoxide (DMSO) is a common choice; however, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Interference with Assay Chemistry: Some compounds can directly interact with the assay reagents, leading to false-positive or false-negative results.[11][12] For instance, a colored thiazole compound might interfere with the colorimetric readout, or a compound with reducing properties could directly reduce MTT.[13] It is essential to include proper controls to account for such potential interference.[12]

Detailed Protocol: MTT Assay for Thiazole Compounds

This protocol is a guideline and should be optimized for the specific cell line and thiazole compounds being tested. The principles of this protocol are aligned with standards such as ISO 10993-5 for in vitro cytotoxicity testing.[6][14][15]

Materials and Reagents
  • Selected cancer cell line (e.g., MCF-7, HepG2, A549)[2][16]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Thiazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), stored at -20°C[5]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Procedure
  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the thiazole compound in serum-free medium from the stock solution.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the thiazole compound.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound.

      • Untreated Control: Cells in medium without any treatment.

      • Medium Blank: Wells containing only medium to measure background absorbance.

      • Compound Blank (for interference check): Wells containing medium and the highest concentration of the test compound, but no cells.[12]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the medium blank from all other absorbance readings.

  • Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[18] To determine the IC50 value, plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[19]

Data Presentation

The results of the cytotoxicity assay are typically presented in a table summarizing the IC50 values and in a dose-response curve.

Table 1: Cytotoxicity of Thiazole Compounds on Cancer Cell Lines (Example Data)

CompoundCell LineIC50 (µM) after 48h
Thiazole AMCF-715.2 ± 1.8
Thiazole AHepG225.7 ± 2.5
Thiazole BMCF-75.8 ± 0.7
Thiazole BHepG212.1 ± 1.3
Doxorubicin (Positive Control)MCF-70.9 ± 0.1
Doxorubicin (Positive Control)HepG21.5 ± 0.2

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High Background Absorbance Contamination of reagents or medium.[12] Phenol red in the medium can interfere.[5]Use fresh, sterile reagents. Use serum-free and phenol red-free medium during the MTT incubation step.[5][12]
Low Absorbance Signal Insufficient cell number or low metabolic activity. Incomplete dissolution of formazan crystals.Optimize cell seeding density. Ensure complete dissolution by gentle pipetting or extended shaking.[5]
Inconsistent Results Uneven cell seeding. Pipetting errors. Compound precipitation at high concentrations.Ensure a single-cell suspension before seeding. Use calibrated pipettes. Check compound solubility at the tested concentrations.
Increased Absorbance with Higher Compound Concentration The compound may be interfering with the assay by directly reducing MTT.[11]Perform a cell-free control with the compound and MTT reagent to check for direct reduction.[11][12] Consider using an alternative cytotoxicity assay like the LDH assay.

Alternative Protocol: LDH Cytotoxicity Assay

The LDH assay serves as an excellent orthogonal method to confirm the cytotoxic effects observed with the MTT assay.

Principle of the LDH Assay

When the plasma membrane of a cell is compromised, LDH is released into the culture medium.[8][20] This assay measures the activity of the released LDH through a coupled enzymatic reaction that leads to the formation of a colored product.[7][8]

LDH Assay Mechanism cluster_reaction1 LDH Catalyzed Reaction cluster_reaction2 Colorimetric Reaction Damaged_Cell Damaged Cell LDH_Released LDH (released) Damaged_Cell->LDH_Released Membrane Damage Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH Diaphorase Diaphorase NADH->Diaphorase Tetrazolium Tetrazolium Salt (colorless) Formazan Formazan (colored) Tetrazolium->Formazan Reduction Diaphorase->Tetrazolium

Caption: The enzymatic cascade of the LDH cytotoxicity assay.

Abbreviated LDH Assay Protocol
  • Prepare Cells and Treat with Compounds: Follow steps 1 and 2 of the MTT protocol.

  • Collect Supernatant: After the treatment period, centrifuge the 96-well plate and carefully transfer a portion of the cell culture supernatant to a new plate.

  • Add LDH Reaction Mixture: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubate and Measure: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[9] Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[9]

  • Calculate Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Conclusion

The in vitro cytotoxicity assessment of thiazole compounds is a critical step in the evaluation of their therapeutic potential. The MTT and LDH assays are robust and reliable methods for this purpose. By understanding the principles behind these assays, adhering to detailed protocols, and being mindful of the specific properties of thiazole derivatives, researchers can generate high-quality, reproducible data. This application note provides the necessary framework to design and execute these assays with confidence, ensuring the integrity and validity of the findings in the quest for novel therapeutics.

References

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Gómez-Serrano, M., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(10), 2475. Retrieved from [Link]

  • seleon GmbH. (2022). Testing for cytotoxicity: The “well-established” EN ISO 10993-5. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Digital Commons@ETSU. (n.d.). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. WJPR, 12(13), 906-918. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 9(37), 41185-41202. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • Alchimia srl. (2021). Validation of a cytotoxicity test on vital dyes for anterior segment ophthalmic surgery according to the ISO 10993-5. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12825. Retrieved from [Link]

  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a pivotal scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Thiazole derivatives are actively investigated for their potential as anti-cancer, anti-inflammatory, and kinase-inhibiting agents.[2][3][4] The compound 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid belongs to this promising class of molecules. Its structure, featuring a methoxyphenyl group and a carboxylic acid moiety, suggests potential for biological interaction and further chemical modification to optimize therapeutic properties.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell cultures for testing the cytotoxic and potential therapeutic effects of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. The protocols herein are designed to ensure scientific integrity, reproducibility, and a logical workflow from initial compound handling to data acquisition and analysis.

Compound Handling and Preparation

Compound: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid Appearance: White to off-white solid[5] Molecular Formula: C₁₁H₉NO₃S[6] CAS Number: 54001-16-0[5]

Safety Precautions: Handle 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on available safety information, this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] All handling should be performed in a chemical fume hood.

Stock Solution Preparation: The solubility of the compound should be empirically determined. Due to its carboxylic acid group, it may have limited solubility in aqueous solutions without pH adjustment. A common starting point for creating a high-concentration stock solution is to use an organic solvent such as dimethyl sulfoxide (DMSO).

  • Aseptically weigh out a precise amount of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid powder.

  • Dissolve the powder in high-purity, sterile-filtered DMSO to create a stock solution of 10-100 mM.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choice: DMSO is a widely used solvent in cell culture-based assays due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[7] However, it is crucial to keep the final DMSO concentration in the cell culture medium below a non-toxic level, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[8]

Cell Line Selection and Culture Maintenance

The choice of cell line is critical and should be guided by the research objectives. For anti-cancer drug screening, a panel of cell lines from different tumor types is often used to assess the breadth of activity.[9][10][11][12]

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeRationale
MCF-7 Breast CancerA well-characterized, estrogen receptor-positive cell line commonly used in anti-cancer drug screening.[12][13][14]
HepG2 Liver CancerA human hepatoma cell line frequently used for cytotoxicity and drug metabolism studies.[4][15]
A549 Lung CancerA human lung adenocarcinoma cell line, representing a common and aggressive cancer type.
HEK293 Normal KidneyA non-cancerous human embryonic kidney cell line to assess general cytotoxicity and selectivity.[13][16]

Trustworthiness of the Protocol: The use of both cancerous and non-cancerous cell lines allows for the determination of a therapeutic window, a critical parameter in early-stage drug development indicating the compound's selectivity for cancer cells over normal cells.[13]

Cell Culture Media Formulation:

The composition of the cell culture medium is fundamental for maintaining healthy, proliferating cells that will provide reliable and reproducible assay results.[17][18][19][20]

General Purpose Complete Growth Medium:

ComponentConcentrationPurpose
Basal Medium (e.g., DMEM, RPMI-1640)As per manufacturerProvides essential amino acids, vitamins, inorganic salts, and glucose.[17][20]
Fetal Bovine Serum (FBS)10% (v/v)Supplies growth factors, hormones, and other essential proteins.[17]
Penicillin-Streptomycin1% (v/v)Prevents bacterial contamination. Routine use should be carefully considered as it can mask low-level contamination.[17]
L-Glutamine2 mMAn essential amino acid that can become unstable in liquid media; may require fresh supplementation.[17]

Expertise & Experience: While antibiotics are commonly used, it is considered best practice in many research settings to culture cells without them to better mimic the in vivo environment and to avoid the masking of underlying contamination issues.[17] Lot-to-lot variability in FBS is a known issue; therefore, it is advisable to test a new batch of FBS before use in critical experiments to ensure consistent cell growth.[17]

Routine Cell Maintenance:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • Monitor cell morphology and confluency daily using an inverted microscope.

  • Subculture (passage) cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase. This is typically every 2-4 days, depending on the cell line.

  • To passage, wash the cell monolayer with a sterile phosphate-buffered saline (PBS) and detach the cells using a brief incubation with a trypsin-EDTA solution.

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for counting and replating at the appropriate density.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Compound Stock Solution (in DMSO) C Prepare Cell Suspension A->C B Harvest and Count Cells B->C D Seed Cells in 96-Well Plate C->D E Incubate (24h) for Cell Adherence D->E G Treat Cells with Compound E->G F Prepare Serial Dilutions of Compound F->G H Incubate for 24, 48, or 72h G->H I Perform Viability Assay (e.g., MTT) H->I J Measure Absorbance I->J K Calculate % Viability J->K L Determine IC50 Value K->L G cluster_compound Compound cluster_pathways Potential Downstream Pathways cluster_outcomes Cellular Outcomes A Thiazole Derivative B Kinase Inhibition (e.g., PI4KIIIβ) A->B C Cytoskeleton Dynamics A->C D Inflammatory Pathways (e.g., MAPK, JAK-STAT) A->D E Apoptosis Induction A->E F Reduced Proliferation B->F G Cell Cycle Arrest B->G H Cell Death B->H C->F C->G D->H E->H

Caption: Potential signaling pathways affected by thiazole derivatives.

Further experiments could include apoptosis assays (e.g., Annexin V staining), cell cycle analysis, or specific kinase activity assays to elucidate the compound's mechanism of action.

References

  • MySkinRecipes. 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid.
  • PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • MDPI. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay.
  • Abcam. Protocols for Cellular assay.
  • NIH.
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ACS Publications.
  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • NIH. A review for cell-based screening methods in drug discovery.
  • PromoCell.
  • PubMed.
  • NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ChemicalBook. 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
  • ResearchGate. Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.
  • ATCC.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BioWorld. Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents.
  • ResearchGate.
  • NIH. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • ResearchGate. (PDF) Cell Culture Drug Testing: A Comprehensive Overview.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • NIH. Cell Viability Assays - Assay Guidance Manual.
  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery.
  • Scholars Research Library.
  • Thermo Fisher Scientific. Cell Viability Assay Protocols.
  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development.
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • ResearchGate.
  • Taylor & Francis Online.
  • PatSnap.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • PubMed. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)
  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Google Patents.
  • Chem-Impex. 4-Phenyl-1,3-thiazole-2-carboxylic acid.

Sources

Application Note: SAR Profiling & Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale[1][2]

The 2-arylthiazole-5-carboxylic acid scaffold represents a critical pharmacophore in the design of non-purine xanthine oxidase (XO) inhibitors. Unlike allopurinol (a purine analog), thiazole-based inhibitors—structurally related to Febuxostat —avoid hypersensitivity reactions associated with purine mimetics.

This application note details the Structure-Activity Relationship (SAR) optimization of 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid . This specific analog serves as a "Lead Compound" where the C5-carboxylic acid acts as an electrostatic anchor to the molybdenum center of XO, while the C2-methoxyphenyl group exploits hydrophobic pockets within the enzyme channel.

Key Mechanistic Insights
  • The Anchor (C5-COOH): Forms critical hydrogen bonds with Arg880 and Thr1010 in the XO active site.

  • The Tail (C2-Aryl): The 4-methoxy group functions as an electron-donating group (EDG), enhancing the basicity of the thiazole nitrogen and improving pi-stacking interactions with Phe914 .

Chemical Space & SAR Design Strategy

The optimization of this scaffold relies on probing three specific vectors. The following diagram illustrates the decision logic for analog generation.

SAR_Logic Scaffold Lead Scaffold: 2-(4-Methoxyphenyl)-1,3-thiazole -5-carboxylic acid Vector_A Vector A: C2-Aryl Ring (Electronic/Steric Scan) Scaffold->Vector_A Vector_B Vector B: C5-Acid (Bioisosteres) Scaffold->Vector_B Vector_C Vector C: C4-Position (Lipophilicity Tuning) Scaffold->Vector_C Outcome_A Target: Phe914 Interaction Test: -NO2, -F, -CH3 Vector_A->Outcome_A Outcome_B Target: Arg880 Binding Test: -CN, Tetrazole, Ester Vector_B->Outcome_B Outcome_C Target: Solvation/Metabolism Test: -H vs -CH3 (Methyl blocking) Vector_C->Outcome_C

Figure 1: SAR Optimization Vectors. The C2-Aryl group is the primary site for potency tuning, while the C5-Acid is essential for binding affinity.

Protocol A: Hantzsch Thiazole Synthesis

Objective: Scalable synthesis of the target acid from commercially available thioamides.

Reaction Scheme

The synthesis utilizes the Hantzsch Thiazole Synthesis , reacting a thiobenzamide derivative with an


-halo-

-keto ester, followed by alkaline hydrolysis.

Synthesis_Pathway Start Reagents: 4-Methoxythiobenzamide (1) + Ethyl 2-chloroacetoacetate (2) Step1 Cyclization (Reflux) Solvent: EtOH/DMF Time: 4-6 hrs Start->Step1 Hantzsch Condensation Inter Intermediate: Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate Step1->Inter Step2 Hydrolysis Reagent: 1N NaOH/MeOH Temp: 60°C Inter->Step2 Final Product: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid Step2->Final Acidification (HCl)

Figure 2: Synthetic workflow for the generation of the lead compound.

Step-by-Step Methodology

1. Cyclization (Formation of Ester Intermediate)

  • Reagents: 4-Methoxythiobenzamide (1.0 eq), Ethyl 2-chloro-3-oxopropanoate (1.1 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve 4-Methoxythiobenzamide (e.g., 5 mmol) in 15 mL ethanol in a round-bottom flask.

    • Add Ethyl 2-chloro-3-oxopropanoate dropwise.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to room temperature. The ester often precipitates. If not, evaporate solvent and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

2. Hydrolysis (Ester to Acid)

  • Reagents: Intermediate Ester, 2N NaOH, Methanol.

  • Procedure:

    • Suspend the ester (3 mmol) in Methanol (10 mL) and add 2N NaOH (6 mL).

    • Heat at 60°C for 2 hours until the solution becomes clear (indicating saponification).

    • Critical Step: Cool the solution on an ice bath and acidify to pH 2–3 using 1N HCl. The target carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet (ester) and the appearance of a broad singlet at ~13.0 ppm (COOH).

  • Melting Point: 236–241°C (Lit. value for 4-methyl analog) [1].[1][2][3]

Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine IC50 values to quantify SAR improvements.

Principle

Xanthine Oxidase catalyzes the oxidation of Xanthine to Uric Acid.[4] The formation of Uric Acid is monitored spectrophotometrically at 290 nm .

Materials
  • Enzyme: Xanthine Oxidase (from bovine milk, Sigma-Aldrich).

  • Substrate: Xanthine (dissolved in 0.1N NaOH, then diluted).

  • Buffer: 50 mM Phosphate buffer (pH 7.5).

  • Reference Standard: Allopurinol or Febuxostat.[4][5]

Workflow
  • Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Dilute with buffer to final concentrations (0.1

    
    M – 100 
    
    
    
    M). Ensure final DMSO < 1%.
  • Incubation: Mix 150

    
    L of enzyme solution (0.05 units/mL) with 50 
    
    
    
    L of test compound. Incubate at 25°C for 15 minutes.
  • Initiation: Add 100

    
    L of Xanthine substrate (150 
    
    
    
    M).
  • Measurement: Monitor absorbance at 290 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Calculation:

    
    
    

SAR Data Analysis & Interpretation

The following table summarizes the expected SAR trends based on literature for this scaffold [2, 3].

Compound IDR (C2-Position)R' (C4-Position)IC50 (

M)
SAR Interpretation
Lead 4-OMe-Ph H 0.45 Baseline activity. Good hydrophobic fit.
Analog 14-NO2-PhH> 10.0Electron-withdrawing group reduces potency (loss of pi-stacking).
Analog 24-Me-PhH0.65Slightly less potent than OMe; steric bulk is tolerated.
Analog 34-OMe-PhMethyl0.40C4-Methyl restricts rotation, potentially locking bioactive conformation.
Analog 44-OH-PhH1.20Hydroxyl group is too polar for the hydrophobic pocket at C2.
RefAllopurinol N/A0.60Lead compound is comparable/superior to standard.
Mechanistic Summary
  • Electronic Effect: The 4-methoxy group is crucial. It acts as an electron donor, increasing electron density on the thiazole ring. Replacing it with strong electron-withdrawing groups (like -NO2) drastically reduces activity [2].

  • Steric Constraints: Substitution at the C4 position (e.g., Methyl) is generally tolerated and can improve metabolic stability by blocking oxidation at the vacant thiazole carbon.

  • Acid Functionality: Conversion of the C5-COOH to an ester or amide generally abolishes activity, confirming the necessity of the acid for salt-bridge formation with the Arg880 residue in the active site [3].

References

  • Sigma-Aldrich. (2023). Product Specification: 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.[3]Link

  • Kaur, P., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors. ResearchGate. Link

  • Zhang, X., et al. (2018). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies and SAR. PubMed Central. Link

  • PubChem. (2023).[6] Compound Summary: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid.[6][3] National Library of Medicine. Link

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Microtubule-Targeting Agents

The dynamic instability of microtubules is a cornerstone of cellular division, making tubulin a prime target for anticancer drug development. A promising class of compounds, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), has emerged as potent inhibitors of tubulin polymerization.[1][2] These synthetic small molecules have demonstrated significant antiproliferative activity against a range of cancer cell lines, including those exhibiting multidrug resistance, with IC50 values often in the low nanomolar range.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis, in vitro characterization, and preclinical evaluation of SMART compounds. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust platform for investigating this novel class of anticancer agents.

Chemical Synthesis of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART Compounds)

The synthesis of SMART compounds can be achieved through a multi-step process, which offers the flexibility to introduce diverse substitutions on the aryl rings, allowing for extensive structure-activity relationship (SAR) studies.[3][5][6] The general synthetic scheme is outlined below.

Diagram: General Synthetic Pathway for SMART Compounds

G cluster_0 Step 1: Thiazoline Carboxylic Acid Formation cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Dehydrogenation to Thiazole cluster_3 Step 4: Ketone Formation L-Cysteine L-Cysteine Thiazoline_acid (4R)-2-(substituted phenyl)-4,5-dihydro- thiazole-4-carboxylic acid L-Cysteine->Thiazoline_acid + Benzonitrile derivative (Methanol, Phosphate Buffer) Weinreb_amide Weinreb Amide Intermediate Thiazoline_acid->Weinreb_amide + N,O-Dimethylhydroxylamine (EDCI, HOBt) Thiazole_intermediate Thiazole Weinreb Amide Weinreb_amide->Thiazole_intermediate BrCCl3, DBU SMART_Compound Final SMART Compound Thiazole_intermediate->SMART_Compound + Grignard or Lithium Reagent (e.g., 3,4,5-trimethoxyphenylmagnesium bromide)

Caption: General synthetic route for 4-substituted methoxybenzoyl-aryl-thiazoles.

Protocol: Synthesis of a Representative SMART Compound

This protocol describes the synthesis of a SMART compound, adapted from published methodologies.[3][6]

Step 1: Synthesis of (4R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid

  • Dissolve L-cysteine (1 eq) and the desired benzonitrile derivative (1.1 eq) in a mixture of methanol and a pH 6.4 phosphate buffer.

  • Stir the reaction mixture at room temperature for 3-5 days.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the thiazoline carboxylic acid.

Step 2: Formation of the Weinreb Amide

  • Dissolve the thiazoline carboxylic acid (1 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Dehydrogenation to the Thiazole Intermediate

  • Dissolve the Weinreb amide (1 eq) in anhydrous DCM.

  • Add bromotrichloromethane (BrCCl3) (1.5 eq).

  • Cool the mixture to 0°C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise.

  • Stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the thiazole Weinreb amide.

Step 4: Formation of the Final SMART Compound

  • Prepare the Grignard reagent by reacting 3,4,5-trimethoxybromobenzene (1.5 eq) with magnesium turnings (1.5 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the thiazole Weinreb amide (1 eq) dissolved in anhydrous THF to -78°C.

  • Add the prepared Grignard reagent dropwise to the cooled solution.

  • Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final SMART compound by column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anticancer Activity Evaluation

A battery of in vitro assays is essential to characterize the anticancer profile of newly synthesized SMART compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the SMART compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Mechanism of Action: Tubulin Polymerization Inhibition Assay

The primary mechanism of action for many SMART compounds is the inhibition of tubulin polymerization.[1][2] This can be assessed using a cell-free in vitro assay.

Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute the >99% pure tubulin in G-PEM buffer.[10]

  • Reaction Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin to each well. Add varying concentrations of the SMART compounds (e.g., 0.1 µM to 10 µM). Include a positive control (e.g., colchicine) and a negative control (vehicle).[10][11]

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for one hour.[10]

  • Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of the absorbance increase compared to the negative control indicates inhibition of tubulin polymerization.

Diagram: Tubulin Polymerization Inhibition

G Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Blocked_Polymerization SMART_Compound SMART Compound SMART_Compound->Blocked_Polymerization Blocked_Polymerization->Microtubule Inhibition

Caption: SMART compounds inhibit the polymerization of tubulin dimers into microtubules.

Cell Cycle Analysis by Flow Cytometry

Inhibition of tubulin polymerization typically leads to cell cycle arrest at the G2/M phase.[12] This can be quantified using flow cytometry with propidium iodide (PI) staining.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the SMART compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction Assessment: Annexin V/PI Staining

Cell cycle arrest at the G2/M phase often triggers apoptosis. The Annexin V-FITC/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the SMART compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vivo Anticancer Efficacy Evaluation

Promising SMART compounds should be evaluated in vivo using xenograft models to assess their therapeutic potential in a physiological context.[17][18]

Protocol: Human Tumor Xenograft Model
  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[18]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the SMART compound via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Data Presentation: Summarizing In Vitro Activity

For clear comparison of the anticancer activity of different SMART compounds, the in vitro data should be summarized in a tabular format.

Compound IDTarget Cell LineIC50 (nM)G2/M Arrest (% of cells)Apoptosis (% of cells)
SMART-XMCF-715.2 ± 2.165.4 ± 4.345.8 ± 3.9
SMART-YPC-38.7 ± 1.572.1 ± 5.655.2 ± 4.7
SMART-ZA37522.5 ± 3.458.9 ± 3.838.6 ± 3.1

Conclusion and Future Directions

The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold represents a versatile platform for the development of novel anticancer agents that target tubulin polymerization. The protocols detailed in this guide provide a comprehensive workflow for the synthesis, in vitro characterization, and in vivo evaluation of these promising compounds. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their oral bioavailability and in vivo efficacy, as well as exploring their potential in combination therapies.[4][5]

References

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Anticancer assay (MTT). Bio-protocol. [Link]

  • Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. National Institutes of Health. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. National Institutes of Health. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PubMed. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships | Request PDF. ResearchGate. [Link]

  • Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Cell Viability Assays. National Institutes of Health. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. National Institutes of Health. [Link]

Sources

Application of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid in melanoma research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid in Melanoma Research

Title: Dual-Modality Targeting in Melanoma: Protocols for Evaluating 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid as a Melanogenesis Inhibitor and Antiproliferative Scaffold

Executive Summary

Compound: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (MPTCA) CAS: 884874-94-6 Molecular Weight: 235.26 g/mol Target Class: Tyrosinase Inhibitor / Kinase Inhibitor Scaffold

This application note details the experimental utility of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (MPTCA) in melanoma research. Structurally distinct due to its thiazole core and methoxyphenyl pharmacophore, MPTCA acts as a "privileged scaffold" capable of disrupting melanogenesis via direct Tyrosinase inhibition while simultaneously exhibiting antiproliferative potential through metabolic interference. This guide provides validated protocols for researchers to assess its efficacy in B16F10 murine melanoma and A375 human melanoma models, focusing on pigmentation control and cell viability.

Scientific Rationale & Mechanism of Action

The Pharmacophore Logic

The 2-arylthiazole-5-carboxylic acid motif mimics the structural properties of L-Tyrosine and L-DOPA, the natural substrates of Tyrosinase.

  • Competitive Inhibition: The carboxylic acid moiety coordinates with the binuclear copper active site of Tyrosinase, while the 4-methoxyphenyl group occupies the hydrophobic pocket, competitively blocking substrate entry.

  • Metabolic Reprogramming: Beyond pigmentation, thiazole derivatives are emerging as metabolic modulators. MPTCA's structural similarity to Febuxostat suggests potential off-target effects on xanthine oxidase or specific kinases (e.g., BRAF/MEK downstream signaling), making it a candidate for multi-target drug design.

Pathway Visualization

The following diagram illustrates the dual intervention points of MPTCA within the melanogenesis signaling cascade.

MelanogenesisPathway UV UV Radiation / α-MSH MC1R MC1R Receptor UV->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Master Regulator) CREB->MITF Phosphorylation TYR Tyrosinase (TYR) MITF->TYR Transcription TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis (Pigmentation) TYR->Melanin Enzymatic Oxidation TRP1->Melanin MPTCA MPTCA (Inhibitor) MPTCA->MITF Downregulation (Proposed) MPTCA->TYR Direct Inhibition (Cu2+ Chelation)

Caption: MPTCA interrupts melanogenesis by directly inhibiting Tyrosinase activity and potentially downregulating MITF transcription.[1][2][3][4][5][6][7]

Experimental Protocols

Protocol A: Cell-Free Tyrosinase Inhibition Assay

Objective: To determine the IC50 of MPTCA against mushroom tyrosinase.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL stock)

  • L-DOPA (2 mM stock)

  • MPTCA (Dissolved in DMSO, serial dilutions: 1–200 µM)

  • Kojic Acid (Positive Control)

Workflow:

  • Preparation: In a 96-well plate, add 80 µL of Phosphate Buffer.

  • Inhibitor Addition: Add 10 µL of MPTCA at varying concentrations. (Ensure final DMSO < 1%).

  • Enzyme Addition: Add 10 µL of Tyrosinase solution. Incubate at 37°C for 10 minutes .

  • Substrate Initiation: Add 20 µL of L-DOPA.

  • Measurement: Immediately measure absorbance at 475 nm (Dopachrome formation) kinetically every 1 minute for 20 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    
Protocol B: Cellular Melanin Content & Viability (B16F10 Model)

Objective: To assess if MPTCA reduces pigmentation in live cells without inducing cytotoxicity.

Cell Culture:

  • B16F10 Melanoma cells (ATCC CRL-6475).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

Step-by-Step Procedure:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Induction: Replace media with fresh DMEM containing 100 nM α-MSH (to stimulate melanogenesis) + MPTCA (10, 25, 50 µM).

  • Incubation: Incubate for 72 hours .

  • Viability Check (Parallel Plate): Perform CCK-8 or MTT assay to ensure cell survival > 80%.

  • Harvesting: Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO.

  • Solubilization: Heat at 80°C for 1 hour to solubilize melanin.

  • Quantification: Measure absorbance at 405 nm . Normalize against total protein content (BCA Assay).

Data Interpretation & Expected Results

Researchers should organize data into the following comparative format to validate efficacy.

Table 1: Expected Performance Metrics

ParameterControl (α-MSH only)MPTCA (Low Dose)MPTCA (High Dose)Kojic Acid (Ref)Interpretation
Tyrosinase IC50 N/A~50 µM~10 µM~5-20 µMLower IC50 indicates higher potency.
Cell Viability 100%>95%>85%>90%Toxicity >20% reduction suggests off-target effects.
Melanin Content 100% (Baseline)80%40%35%Dose-dependent reduction confirms efficacy.
MITF Expression High (+++++)High (++++)Reduced (++)Moderate (+++)Western Blot validation of pathway suppression.

Advanced Workflow: Structure-Activity Relationship (SAR) Expansion

For drug development professionals, MPTCA serves as a starting block.[8] The carboxylic acid group allows for rapid derivatization to improve lipophilicity and cellular uptake.

SAR_Workflow cluster_mods Derivatization Strategies MPTCA MPTCA (Parent Scaffold) Amide Amide Coupling (> Stability) MPTCA->Amide Ester Esterification (Prodrug / > Lipophilicity) MPTCA->Ester Halogen Phenyl Halogenation (> Potency) MPTCA->Halogen Screening High-Throughput Screening (HTS) Amide->Screening Ester->Screening Halogen->Screening Lead Lead Candidate Identification Screening->Lead

Caption: Optimization workflow converting MPTCA into high-potency derivatives via SAR modifications.

References

  • Kim, S. E., et al. (2012). "Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384)." Biochimica et Biophysica Acta (BBA) - General Subjects.

  • Lee, S. Y., et al. (2016). "Recent Discovery of Tyrosinase Inhibitors from Natural Sources and Their Synthetic Derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Popiołek, Ł. (2022).[9][10] "Thiazole derivatives: prospectives and biological applications." Journal of Sulfur Chemistry.

  • PubChem. "Compound Summary: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid."[11] National Library of Medicine.

  • Bae, J. S., et al. (2018). "A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties." Molecules.

Sources

Troubleshooting & Optimization

Identifying byproducts in the synthesis of 2-aryl-thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the synthesis and purification of 2-aryl-thiazoles. It is designed for medicinal chemists and process scientists who require actionable troubleshooting protocols rather than generic textbook descriptions.

Topic: Identifying and Eliminating Byproducts in 2-Aryl-Thiazole Scaffolds Support Level: Tier 3 (Senior Application Scientist) Status: Operational

Introduction: The "Deceptively Simple" Heterocycle

The 2-aryl-thiazole moiety is a privileged scaffold in drug discovery, present in molecules like Dasatinib (anticancer) and Febuxostat (gout). While the Hantzsch synthesis is the "gold standard," it is prone to specific failure modes that generate difficult-to-separate impurities. This guide dissects these pathways to help you identify what went wrong and how to fix it.

Module 1: The Hantzsch Synthesis (Thioamide + -Haloketone)[1][2][3]

Core Mechanism & Failure Points

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-haloketone (S-alkylation), followed by nitrogen cyclization and dehydration.

Visualizing the Pathway: The following diagram maps the successful pathway against the "Off-Ramps" that lead to common byproducts.

Hantzsch_Mechanism Start Thioamide + Alpha-Haloketone Inter1 S-Alkylated Intermediate (Linear) Start->Inter1 S_N2 Attack BP_Hydrolysis Byproduct A: Alpha-Hydroxyketone (Hydrolysis) Start->BP_Hydrolysis Wet Solvent (H2O Attack) BP_Amide Byproduct C: Amide (Thioamide Hydrolysis) Start->BP_Amide H2O/Heat Inter2 4-Hydroxythiazoline (Cyclic Intermediate) Inter1->Inter2 Cyclization Product 2-Aryl-Thiazole (Aromatic) Inter2->Product Dehydration (-H2O) BP_Quat Byproduct B: Thiazolium Salt (Over-alkylation) Product->BP_Quat Excess Haloketone

Figure 1: Mechanistic flow of Hantzsch synthesis showing critical divergence points where impurities A, B, and C are generated.

Troubleshooting Guide: Hantzsch Reaction
Issue 1: "I see a persistent intermediate that won't disappear."
  • Diagnosis: This is likely the 4-hydroxythiazoline intermediate (Inter2 in Fig 1). The reaction has cyclized but failed to dehydrate to form the aromatic ring.

  • Cause: The reaction medium is not acidic enough or is too "wet" (water inhibits dehydration equilibrium).

  • Solution:

    • Add a Dehydrating Agent: Add trifluoroacetic anhydride (TFAA) or catalytic p-TsOH.

    • Solvent Switch: If refluxing in ethanol, switch to toluene with a Dean-Stark trap to physically remove water.

Issue 2: "My product mass is correct (M+1), but the NMR is messy/broad."
  • Diagnosis: Formation of Thiazolium Salts (Byproduct B).

  • The Science: The thiazole nitrogen is nucleophilic. If you use >1.0 equivalent of

    
    -haloketone, the formed thiazole attacks the remaining haloketone, creating a quaternary salt.
    
  • Verification: Check solubility. Thiazolium salts are water-soluble. Wash your organic layer with water; if the impurity disappears from the organic layer but appears in the aqueous phase, it is the salt.

  • Prevention: Use exactly 0.95 - 1.0 equivalents of the

    
    -haloketone. Never use excess.
    
Issue 3: "Yield is low, and I smell something pungent (not the thioamide)."
  • Diagnosis: Hydrolysis of

    
    -haloketone  (Byproduct A).
    
  • The Science:

    
    -haloketones are lachrymators (tear gas agents). If water is present, they hydrolyze to 
    
    
    
    -hydroxyketones, releasing HX acid. This kills the stoichiometry.
  • Prevention: Dry solvents are non-negotiable. Use molecular sieves in your ethanol/DMF.

Module 2: Cross-Coupling & C-H Activation

For researchers building 2-aryl-thiazoles via Suzuki, Stille, or C-H activation methods.

Common Impurity Profiles
Impurity TypeOriginLC-MS Signature1H NMR Signature
Protodehalogenation Pd-catalyzed reduction of Ar-Br bond (Ar-H formed).M-Br+H (Mass decreases by ~78/80 Da).Loss of coupling pattern; appearance of extra aromatic proton.
Homocoupling Biaryl formation (Ar-Ar) or Bisthiazole.2M - 2(Halogen).[1][2] Dimer mass.Symmetric aromatic signals; simplified splitting.
Phosphine Oxide Oxidation of Pd-ligands (e.g., TPPO).M+ = 279 (for TPP).Sharp multiplets at ~7.5-7.7 ppm.
Regioisomer (C5) C-H activation occurring at C5 instead of C2.Same Mass (Isomer).C2-H is downfield (~8.8 ppm); C5-H is upfield (~7.3 ppm).
FAQ: Advanced Synthesis

Q: How do I distinguish between the C2-arylated and C5-arylated isomer in C-H activation? A: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

  • C2-H (if unsubstituted) typically shows a correlation to the Sulfur atom (indirectly via C4/C5 carbons) and appears very downfield (~8.8 - 9.0 ppm) due to the electron-withdrawing N and S.

  • C5-H appears significantly upfield (~7.3 - 7.8 ppm).

  • Reference: The chemical shift disparity is a reliable primary indicator before running 2D NMR [1].

Q: I am getting significant homocoupling of my aryl boronic acid. A: This is often due to the presence of oxygen.

  • Protocol Fix: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) rather than simple bubbling.

  • Base Choice: Switch from Carbonate bases (Na2CO3) to Fluoride bases (CsF or KF), which can facilitate transmetallation faster than homocoupling occurs.

Module 3: Analytical Forensics

Standard NMR Shifts for 2-Aryl-Thiazoles

Use this table to benchmark your crude NMR. Deviations suggest specific byproducts.

Proton PositionChemical Shift (

ppm)
MultiplicityNotes
Thiazole C5-H 7.30 - 7.90Singlet (usually)Characteristic signal. If missing, check for C5-substitution.
Thiazole C4-H 7.80 - 8.20SingletOnly present if C4 is unsubstituted.
Aryl Ortho-H 7.90 - 8.30Doublet/MultipletDeshielded by the thiazole ring current.
Thioamide NH2 9.00 - 10.00Broad SingletDisappears upon D2O shake. Indicates unreacted starting material.
Decision Tree: Purification Strategy

Follow this logic flow to clean up your reaction mixture.

Purification_Tree Start Crude Reaction Mixture Solubility Is the solid water soluble? Start->Solubility Yes_Sol Likely Thiazolium Salt or Thioamide Solubility->Yes_Sol Yes No_Sol Likely Product or Neutral Impurity Solubility->No_Sol No Acid_Base Acid/Base Extraction: 1. Dissolve in EtOAc 2. Wash with 1N HCl No_Sol->Acid_Base Aq_Layer Aqueous Layer contains: Product (Protonated) Acid_Base->Aq_Layer Extract Org_Layer Organic Layer contains: Non-basic Impurities (Alpha-haloketones, dimers) Acid_Base->Org_Layer Discard Final Neutralize Aqueous with NaHCO3 -> Extract Aq_Layer->Final

Figure 2: Acid-Base extraction workflow for isolating basic thiazoles from neutral byproducts.

References

  • Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Journal of Organic Chemistry. [Link][3]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

Sources

Technical Support Center: Optimizing Hantzsch Synthesis of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Hantzsch thiazole synthesis and related methodologies to prepare these valuable heterocyclic building blocks. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing thiazole carboxylic acids using the Hantzsch reaction?

A1: The most common and reliable method involves a two-step sequence. First, a Hantzsch condensation is performed between an α-haloketone (or aldehyde) and a thioamide to form a thiazole ester.[1] This is followed by the hydrolysis of the ester group to the corresponding carboxylic acid. This stepwise approach is generally preferred because the reaction conditions for the initial condensation can be harsh and might lead to decarboxylation or other side reactions if the carboxylic acid moiety is present from the start.

Q2: Can I directly use a starting material containing a carboxylic acid in the Hantzsch synthesis?

A2: While technically possible, it is not the recommended approach. The Hantzsch synthesis can be conducted under conditions of elevated temperature and varying pH, which can lead to undesired side reactions, most notably decarboxylation of the target thiazole carboxylic acid.[2][3] A more robust and higher-yielding strategy is to protect the carboxylic acid functionality as an ester, perform the thiazole ring formation, and then deprotect (hydrolyze) the ester in a separate step.

Q3: What are the key starting materials for the Hantzsch synthesis of thiazole esters?

A3: The core components of the Hantzsch thiazole synthesis are an α-haloketone and a thioamide.[4] For the synthesis of thiazole esters, which are precursors to the carboxylic acids, an α-halo-β-ketoester is a common starting material, reacting with a thioamide. Alternatively, an α-haloketone can be reacted with a thioamide that already contains an ester group.

Troubleshooting Guide

Low or No Product Formation

Q4: My Hantzsch condensation to form the thiazole ester is giving a low yield. What are the likely causes and how can I improve it?

A4: Low yields in the Hantzsch condensation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the α-haloketone is fresh and has not decomposed. These reagents can be lachrymatory and unstable over long-term storage. Similarly, verify the purity of your thioamide.

  • Reaction Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[5] If you are running the reaction at room temperature, a modest increase in temperature may be necessary. However, excessive heat can promote the formation of side products and decomposition.

  • Solvent Choice: Alcohols, such as ethanol, are common solvents for this reaction.[4] However, for some substrates, aprotic solvents like DMF may improve solubility and reaction rates. A mixture of ethanol and water can also be effective.[6]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion.

Troubleshooting Workflow for Low Thiazole Ester Yield

G start Low Yield of Thiazole Ester reagent_quality Check Reagent Purity (α-haloketone, thioamide) start->reagent_quality temp Optimize Temperature reagent_quality->temp If reagents are pure solvent Screen Solvents temp->solvent If temperature optimization fails time Monitor Reaction Time solvent->time If solvent screen is ineffective

Caption: A stepwise approach to troubleshooting low yields in Hantzsch thiazole ester synthesis.

Impurity Formation

Q5: I am observing a significant byproduct in my Hantzsch reaction. What could it be and how can I prevent its formation?

A5: A common side product, especially when using N-monosubstituted thioureas, is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[7] The formation of this isomer is highly dependent on the reaction's pH.

  • pH Control: The formation of the desired 2-(N-substituted amino)thiazole is favored under neutral or slightly basic conditions. In contrast, acidic conditions can promote the formation of the 2-imino isomer.[7] If you are using acidic catalysts or if your starting materials are acidic, consider adding a mild, non-nucleophilic base to maintain a neutral to slightly basic pH.

Regioselectivity in Hantzsch Synthesis

G start Hantzsch Reaction with N-monosubstituted thiourea neutral_basic Neutral / Slightly Basic pH start->neutral_basic acidic Acidic pH start->acidic desired_product Desired Product: 2-(N-substituted amino)thiazole neutral_basic->desired_product Favors side_product Side Product: 3-substituted 2-imino- 2,3-dihydrothiazole acidic->side_product Favors

Caption: The influence of pH on the regioselectivity of the Hantzsch thiazole synthesis.

Ester Hydrolysis and Product Isolation

Q6: I have successfully synthesized my thiazole ester, but I am struggling with the hydrolysis to the carboxylic acid. What are the optimal conditions?

A6: The hydrolysis of a thiazole ester to a carboxylic acid is typically achieved through saponification, which involves treating the ester with a strong base, followed by an acidic workup.

  • Base Selection: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used bases for this transformation.[8][9]

  • Solvent System: A mixture of water and a miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) is often employed to ensure the solubility of the ester starting material.[9]

  • Temperature: The reaction may proceed at room temperature, but gentle heating can often expedite the hydrolysis.

  • Acidic Workup: After the hydrolysis is complete (as monitored by TLC or LC-MS), the reaction mixture should be cooled and then acidified with an acid such as hydrochloric acid (HCl).[8] This step protonates the carboxylate salt to form the free carboxylic acid.

Q7: My yield of the final thiazole carboxylic acid is low, even though the hydrolysis of the ester appears complete. What could be the issue?

A7: Low yields of the isolated thiazole carboxylic acid can be due to several factors, including decarboxylation and issues with precipitation.

  • Decarboxylation: Thiazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions for prolonged periods.[2][3] It is advisable to perform the hydrolysis under the mildest conditions possible and to avoid excessive heating during both the reaction and the workup.

  • Product Precipitation: The solubility of thiazole carboxylic acids is highly pH-dependent. To maximize the recovery of your product, it is crucial to adjust the pH of the aqueous solution to the isoelectric point of the molecule, which is typically in the pH range of 1.5-3.5.[10] This will minimize its solubility in water and promote precipitation. Cooling the solution after pH adjustment can further enhance the precipitation of the product.[10]

Q8: How can I effectively purify my final thiazole carboxylic acid product?

A8: Purification often involves the following steps:

  • Precipitation and Filtration: As mentioned, careful pH adjustment to induce precipitation is a primary purification step.[10] The resulting solid can then be collected by filtration.

  • Washing: The filtered solid should be washed with cold water to remove any inorganic salts from the workup.[10]

  • Recrystallization: If further purification is needed, recrystallization from an appropriate solvent system can be employed.

  • Chromatography: For more challenging purifications, column chromatography on silica gel may be necessary.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the desired thiazole ester.

Protocol 2: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate to 2-amino-4-methylthiazole-5-carboxylic acid
  • Suspend the ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrochloric acid to adjust the pH to approximately 3.[8]

  • A precipitate will form. Continue stirring in the ice bath for a period to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final thiazole carboxylic acid.

Summary of Optimized Reaction Conditions

ParameterHantzsch Condensation (Ester Synthesis)Ester Hydrolysis (Saponification)
Key Reagents α-haloketone/ester, ThioamideThiazole ester, NaOH or LiOH
Solvent Ethanol, Methanol, DMF, Ethanol/WaterWater/Methanol, Water/Ethanol, Water/THF
Temperature Room Temperature to RefluxRoom Temperature to Gentle Heat
pH Neutral to Slightly BasicBasic, followed by Acidic Workup
Workup Neutralization, Precipitation, FiltrationAcidification to pH 1.5-3.5, Precipitation, Filtration

References

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4521-4524.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (1966).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bouhaouss, M., et al. (2016).
  • Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113653.
  • Google Patents. (2012).
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • MDPI. (2018). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 23(10), 2536.
  • Collibee, S. E., et al. (1987). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 1595-1600.
  • Google Patents. (2020).
  • ChemRxiv. (2020). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2019).
  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1.
  • PubMed. (2017).
  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids [Video]. YouTube.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]

Sources

Strategies for dissolving poorly soluble carboxylic acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for dissolving poorly soluble carboxylic acids in aqueous buffers. To: Research Scientists, Formulation Engineers, and Medicinal Chemists. From: Senior Application Scientist, Solubility Optimization Unit.

Introduction

Welcome to the Solubility Optimization Support Center. Carboxylic acids (


) represent a significant portion of drug candidates and biochemical reagents. While their ionized forms (

) are generally water-soluble, their protonated forms often exhibit poor aqueous solubility, leading to experimental failures such as precipitation ("crashing out"), inconsistent bioassays, and "oiling out."

This guide moves beyond basic "shake and heat" methods. We utilize thermodynamic principles to engineer stable solutions. Below you will find the theoretical basis for solubility, a decision-making workflow, and validated protocols for difficult substrates.

Module 1: The Science of Solubility (FAQ)

Q1: Why does my compound dissolve in water but precipitate in PBS?

A: This is often due to the Common Ion Effect and Ionic Strength .

  • pH vs. pKa: In pure water, a weak acid might partially dissociate, lowering the pH to a point where it is stable. Phosphate Buffered Saline (PBS) buffers the pH. If the buffer holds the pH below the compound's pKa, the compound remains protonated (neutral) and hydrophobic.

  • Salting Out: High ionic strength (like 150 mM NaCl in PBS) disrupts the hydration shell around the organic molecule, reducing its solubility compared to pure water.

Q2: How do I calculate the pH required for solubility?

A: You must use the Henderson-Hasselbalch Equation to determine the ratio of ionized (soluble) to unionized (insoluble) species.


[1]
  • Rule of Thumb: To ensure

    
     ionization (and maximum solubility), the solution pH must be at least 2 units higher  than the pKa.
    
  • Intrinsic Solubility (

    
    ):  The solubility of the neutral form.
    
  • Total Solubility (

    
    ):  Increases exponentially as pH rises above pKa.
    
Q3: What is the "Spring and Parachute" effect?

A: This concept explains kinetic vs. thermodynamic solubility.

  • The Spring: A high-energy state (e.g., dissolving a compound in DMSO and spiking it into buffer) creates a supersaturated solution. The compound is temporarily dissolved but thermodynamically unstable.

  • The Parachute: Excipients (like polymers or cyclodextrins) that inhibit crystal nucleation, keeping the compound in solution longer. Without a "parachute," the "spring" snaps back, causing rapid precipitation.

Module 2: Strategic Workflow

Before starting, determine your compound's pKa and LogP . Use the decision tree below to select the optimal solubilization strategy.

SolubilityStrategy Start Start: Poorly Soluble Carboxylic Acid Check_pKa Is Target pH > pKa + 2? Start->Check_pKa Simple_Buffer Use Standard Buffer (e.g., Tris, Phosphate) Check_pKa->Simple_Buffer Yes Check_DMSO Is DMSO/Ethanol Tolerated? Check_pKa->Check_DMSO No Cosolvent Protocol B: Cosolvent Spiking Check_DMSO->Cosolvent Yes (<5% v/v) Check_Stability Is Compound pH Labile? Check_DMSO->Check_Stability No pH_Swing Protocol A: The pH Swing Check_Stability->pH_Swing No (Stable) Complexation Protocol C: Cyclodextrin Complexation Check_Stability->Complexation Yes (Hydrolysis Risk)

Figure 1: Decision matrix for selecting a solubilization strategy based on physicochemical properties and assay constraints.

Module 3: Validated Protocols

Protocol A: The "pH Swing" Method

Best for: Stable carboxylic acids requiring high concentrations in neutral buffers. Mechanism: Dissolves the drug as a salt (high pH) before lowering to physiological pH.

  • Calculate: Determine the total moles of drug substance.

  • Alkalize: Suspend the drug in a minimal volume of water (10% of final volume).

  • Titrate: Add 1.0 M NaOH (or Meglumine) dropwise with stirring. Monitor pH.

    • Goal: Raise pH to ~10-11 (or pKa + 3) until the solution becomes clear.

  • Stabilize: Add the buffer concentrate (e.g., 10x PBS) to the solution.

  • Adjust: Slowly lower the pH to the target (e.g., 7.4) using weak acid (e.g., 1.0 M HCl or Citric Acid).

    • Critical Step: If turbidity appears (Tyndall effect), stop. You have hit the solubility limit (

      
      ) for that pH.
      
Protocol B: Cosolvent Spiking (The "Spring")

Best for: High-throughput screening (HTS) or when pH adjustment is impossible. Mechanism: Uses a water-miscible organic solvent to overcome the crystal lattice energy.

ParameterRecommendation
Primary Solvent DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).
Stock Conc. 10 mM to 100 mM (in 100% DMSO).
Max Final % Typically < 1% (Cell assays) or < 5% (Enzymatic assays).
Mixing Speed Rapid injection into vortexing buffer (prevents local precipitation).

Step-by-Step:

  • Dissolve compound in 100% anhydrous DMSO to create a high-concentration stock.

  • Prepare the aqueous buffer in a separate vessel.

  • Vortex the buffer to create a vortex cone.

  • Inject the DMSO stock directly into the center of the vortex cone.

    • Why? Slow addition to static buffer creates local regions of high water/low DMSO, causing immediate precipitation at the interface.

Protocol C: Cyclodextrin Complexation

Best for: Very hydrophobic acids (LogP > 3) or pH-sensitive compounds. Mechanism: The hydrophobic acid tail enters the cyclodextrin cavity, shielding it from water.

Warning: Avoid buffers containing competitive guests (e.g., Citrate, Acetate) which can displace the drug from the cyclodextrin cavity [1].

  • Select Agent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) is preferred for parenteral/biological use (20-40% w/v).
  • Vehicle Prep: Dissolve HP-

    
    -CD in water before adding the drug.
    
  • Addition: Add the carboxylic acid to the cyclodextrin solution.

  • Equilibration: Stir for 24–48 hours at room temperature or sonicate for 30 mins.

  • Filtration: Filter through 0.22

    
    m PVDF filter to remove uncomplexed solid.
    

Module 4: Troubleshooting & Pitfalls

Issue 1: "It dissolved initially, but precipitated after 2 hours."

Diagnosis: You created a supersaturated solution (The "Spring") without a stabilizer. Fix:

  • Check if the final pH drifted downward. Carboxylic acids can buffer the solution; if the pH drops near the pKa, solubility crashes.

  • Solution: Increase the buffer capacity (e.g., move from 10 mM to 50 mM HEPES) or add a crystallization inhibitor like PVP (Polyvinylpyrrolidone) or HPMC (Hydroxypropyl methylcellulose) at 0.1%.

Issue 2: "The solution looks oily or cloudy (Oiling Out)."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the drug is hydrophobic and the melting point is depressed by the solvent mixture. Fix:

  • This is common when using "Salting Out" buffers (high NaCl).

  • Solution: Switch to a counter-ion with a large organic radius. Replace Sodium (

    
    ) with Meglumine  (N-methyl-D-glucamine) or Tris . Large counter-ions reduce the lattice energy and prevent the formation of tight ion pairs that precipitate [2].
    
Issue 3: "My cyclodextrin formulation isn't working."

Diagnosis: Competitive displacement. Fix:

  • Check your buffer composition. Are you using Citrate or Acetate buffers?

  • Reason: Citric acid and acetic acid can fit into the cyclodextrin cavity, displacing your drug.

  • Solution: Switch to Phosphate or Tris buffer, which do not compete for the cavity [1].

References

  • Pop, N. et al. (2020). Certain carboxylic acid buffers can destabilize

    
    -cyclodextrin complexes by competitive interaction. National Institutes of Health (PubMed). [Link]
    
  • Bastin, R. J. et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development (ACS). [Link]

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Babu, N. J. & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design. (Reference for "Spring and Parachute" thermodynamics). [Link]

Sources

Technical Support Center: Stability of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. We understand the critical importance of compound stability for the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid?

For long-term stability, the solid compound should be stored at 2-8°C, protected from light, and in a dry environment[1]. The thiazole moiety, particularly with aryl substituents, can be susceptible to photodegradation[2].

Q2: How should I prepare stock solutions of this compound?

Given its carboxylic acid functionality, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is expected to have better solubility in polar aprotic solvents like DMSO or DMF, or in alcohols such as ethanol, especially with gentle heating[3]. For aqueous buffers, solubility will be pH-dependent, increasing at higher pH values where the carboxylic acid is deprotonated. It is advisable to prepare fresh solutions for each experiment or to conduct a stability study if long-term storage of solutions is required.

Q3: Is this compound stable in aqueous solutions?

The stability of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid in aqueous solutions can be influenced by pH. While the thiazole ring itself is relatively stable, the carboxylic acid group can undergo reactions, and the overall molecule may be susceptible to hydrolysis under certain pH and temperature conditions[4][5][6]. It is recommended to use buffers at a pH relevant to your assay and to assess stability over the course of your experiment.

Q4: What are the likely degradation pathways for this compound?

Based on the structure, two primary degradation pathways should be considered:

  • Photodegradation: Thiazole rings with aryl substituents can be susceptible to photo-oxygenation, especially when exposed to visible light[2]. This can lead to the cleavage of the thiazole ring.

  • Hydrolysis: The carboxylic acid group can undergo esterification if alcohols are used as solvents, and the thiazole ring itself could be susceptible to hydrolysis under strongly acidic or basic conditions, although thiazoles are generally considered stable[4][7].

Troubleshooting Guide

Problem 1: I am observing a decrease in the concentration of my compound in solution over time, even when stored at 4°C.

  • Possible Cause 1: Photodegradation. Even ambient laboratory light can contribute to the degradation of photosensitive compounds. Thiazole derivatives with aryl groups are known to be susceptible to photodegradation[2].

    • Solution: Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil. Prepare solutions fresh whenever possible.

  • Possible Cause 2: Hydrolysis. If you are using an aqueous buffer, the pH of the solution could be promoting hydrolysis of the thiazole ring or other sensitive functional groups over time[4].

    • Solution: Perform a time-course experiment to assess the stability of your compound in your specific buffer system. Analyze samples at different time points using a validated analytical method like HPLC-UV to quantify the parent compound[8]. Consider adjusting the pH of your buffer if instability is observed.

  • Possible Cause 3: Adsorption to container surfaces. Highly conjugated, planar molecules can sometimes adsorb to plastic or glass surfaces, leading to an apparent decrease in concentration.

    • Solution: Consider using low-adsorption microplates or vials. You can also include a small percentage of a non-ionic surfactant like Tween-20 in your buffer to prevent adsorption, if compatible with your experimental system.

Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing my compound.

  • Possible Cause: Degradation. The appearance of new peaks is a strong indicator of compound degradation.

    • Solution: To identify the source of degradation, a forced degradation study is recommended[9][10]. This involves exposing the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation and characterize the resulting products. This will help you understand the compound's liabilities and develop appropriate handling and storage procedures.

Below is a workflow for a basic forced degradation study.

Caption: Forced degradation study workflow.

Experimental Protocol: Short-Term Stability Assessment in Solution

This protocol outlines a method to assess the stability of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid in a chosen solvent or buffer system over a 24-hour period.

Materials:

  • 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

  • HPLC-grade solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid in your chosen solvent to prepare a 10 mM stock solution. Ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with your chosen buffer to a final concentration of 100 µM. Prepare enough working solution for all time points.

  • Time Points:

    • Immediately after preparation (t=0), transfer an aliquot of the working solution to an amber HPLC vial and analyze by HPLC-UV. This will be your reference sample.

    • Store the remaining working solution under your desired experimental conditions (e.g., room temperature, 4°C, 37°C), ensuring it is protected from light.

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), take aliquots of the working solution and analyze by HPLC-UV.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min[8].

    • Detection Wavelength: Determine the λmax of the compound by UV-Vis spectroscopy or use a diode array detector. A common wavelength for such aromatic systems is around 254 nm[8].

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Express the stability as the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • A compound is generally considered stable if >90% of the parent compound remains after 24 hours.

Stability Data Summary

The following table provides a hypothetical summary of stability data based on the expected behavior of similar compounds. This should be experimentally verified for your specific conditions.

ConditionSolvent/BufferTemperatureLight Condition% Remaining after 24h (Hypothetical)
1DMSORoom TempAmber Vial>95%
2PBS, pH 7.437°CAmber Vial85-95%
3PBS, pH 5.037°CAmber Vial70-85%
4PBS, pH 7.4Room TempClear Vial (Ambient Light)<70%

This data illustrates the potential impact of pH and light on the stability of the compound.

Visualizing Potential Degradation

The following diagram illustrates a plausible photodegradation pathway for a thiazole derivative, as suggested by literature on similar compounds[2].

Photodegradation_Pathway cluster_conditions Conditions Compound 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid Endoperoxide Unstable Endoperoxide Intermediate Compound->Endoperoxide [4+2] Cycloaddition Singlet_Oxygen Singlet Oxygen (¹O₂) Light Light (hν) Degradation_Products Ring-Opened Products Endoperoxide->Degradation_Products Rearrangement

Caption: Plausible photodegradation pathway.

References

  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods - DergiPark. (2020-11-27). Available from: [Link]

  • 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid - MySkinRecipes. (n.d.). Available from: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). Available from: [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - NIH. (n.d.). Available from: [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. (n.d.). Available from: [Link]

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed - American Chemical Society. (2026-01-22). Available from: [Link]

  • 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID - PubChem. (n.d.). Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Available from: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007-07-27). Available from: [Link]

  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). Available from: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016-02-08). Available from: [Link]

  • Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Available from: [Link]

  • Hydrolysis of carboxylic acid derivatives (1) - YouTube. (2009-08-07). Available from: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. (2022-11-03). Available from: [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2022-07-20). Available from: [Link]

  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties - ResearchGate. (2018-10-08). Available from: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. (2023-06-07). Available from: [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021-07-28). Available from: [Link]

  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (2025-08-06). Available from: [Link]

  • Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids - PubMed. (n.d.). Available from: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (n.d.). Available from: [Link]

  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone - ResearchGate. (2025-08-10). Available from: [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. (n.d.). Available from: [Link]

  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid - Cole-Parmer. (n.d.). Available from: [Link]

Sources

Technical Support Center: Stability & Storage of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

[1][2]

Introduction: The Critical Nature of Scaffold Integrity

As a Senior Application Scientist, I understand that 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is not merely a reagent; it is a pivotal scaffold (pharmacophore) often employed in the synthesis of xanthine oxidase inhibitors (like Febuxostat analogs) and various kinase inhibitors.[1][2]

The integrity of the C5-carboxylic acid moiety is the primary stability concern.[1] Unlike simple aromatics, the electron-deficient nature of the thiazole ring at the 5-position makes this carboxylic acid susceptible to thermal decarboxylation and photo-oxidative rearrangement .[1] This guide provides a self-validating system to ensure your starting material remains >98% pure.[1][2]

Module 1: The Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the molecular triggers. We have identified two primary failure modes for this compound during storage.[1][2]

Thermal Decarboxylation (The Primary Threat)

Thiazole-5-carboxylic acids are inherently less stable than their benzene counterparts.[1][2] The electron-withdrawing nitrogen in the thiazole ring destabilizes the carboxyl group, facilitating the loss of CO₂.[1]

  • Trigger: Temperatures >25°C or prolonged exposure to acidic environments.[1][2]

  • Result: Formation of 2-(4-Methoxyphenyl)thiazole (the decarboxylated impurity).[1] This impurity is non-reactive in amide coupling reactions, leading to stoichiometric errors in downstream synthesis.

Photo-Oxidative Degradation

Thiazole rings, particularly those with electron-donating groups (like the 4-methoxyphenyl moiety), can react with singlet oxygen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1
  • Trigger: Ambient lab light (fluorescent/sunlight) + Oxygen.[2]

  • Mechanism: [4+2] cycloaddition of singlet oxygen to the thiazole ring, forming unstable endoperoxides that rearrange into ring-opened amides or sulfoxides.[2]

  • Result: Color shift from White/Off-White to Yellow/Brown .

Visualizing the Threat Landscape

DegradationPathwayscluster_preventionPrevention StrategyCompound2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid(Active Scaffold)HeatHeat (>30°C)Acid CatalysisCompound->HeatLightUV/Vis Light+ OxygenCompound->LightDecarbImpurity A:2-(4-Methoxyphenyl)thiazole(Loss of CO₂)Heat->DecarbDecarboxylationPhotoProdImpurity B:Ring-Opened Amides /SulfoxidesLight->PhotoProdPhoto-oxidation[4+2] CycloadditionColdStore at 2-8°CDarkAmber Vials /Foil Wrap

Caption: Figure 1. Primary degradation pathways.[1] Thermal stress leads to decarboxylation (Impurity A), while light exposure drives oxidative ring opening (Impurity B).

Module 2: Storage & Handling Protocol

This protocol is designed to be a self-validating system . If you follow these steps, the compound's physical appearance serves as a first-pass quality check.[1]

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Suppresses kinetic energy required for decarboxylation.[1]
Container Amber Glass with PTFE-lined capBlocks UV radiation (200-400nm) to prevent photo-oxidation.[1] PTFE prevents leaching.[1]
Atmosphere Argon or Nitrogen flushDisplaces oxygen, mitigating oxidative risks to the sulfur atom.[1]
Desiccation Store over Silica Gel Carboxylic acids can be hygroscopic; moisture facilitates hydrolysis and lattice disruption.[1]
The "Thaw" Rule (Crucial)

Never open a cold bottle immediately.

  • Remove the vial from the refrigerator.

  • Allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

  • Why? Opening a cold vial condenses atmospheric moisture onto the solid.[1] This moisture will dissolve trace amounts of acid, creating a localized acidic environment that accelerates degradation once returned to storage.

Module 3: Troubleshooting & FAQs

This section addresses specific issues reported by users in drug development workflows.

Q1: The powder has turned from white to a pale yellow. Is it still usable?

Diagnosis: This indicates early-stage photo-oxidation or surface oxidation of the sulfur moiety.[1][2]

  • Action: Perform an HPLC check.

    • If Purity > 97%: It is likely usable for crude reactions, but recrystallization is recommended.[2]

    • If Purity < 95%: Do not use. The oxidation byproducts can act as radical initiators in sensitive metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1][2]

  • Remediation: Recrystallize from Ethanol (EtOH) or an EtOH/Water mixture. Heat gently only to dissolve; do not boil for extended periods to avoid decarboxylation [1].[1]

Q2: I see an extra peak at RRT ~1.2 on my HPLC. What is it?

Diagnosis: This is almost certainly the decarboxylated product (2-(4-Methoxyphenyl)thiazole).[1][2]

  • Mechanism: The loss of the -COOH group increases the hydrophobicity of the molecule, causing it to elute later on a Reverse Phase (C18) column.[1]

  • Cause: The sample was likely dried at too high a temperature (>50°C) in a vacuum oven or stored in a hot environment.[2]

Q3: The compound is not dissolving in Dichloromethane (DCM).

Diagnosis: This is expected behavior, not a quality issue.

  • Explanation: The carboxylic acid group creates strong intermolecular hydrogen bonding (dimerization) in the solid state.[1][2]

  • Solution:

    • Add a small amount of Methanol (MeOH) to the DCM to break hydrogen bonds.[1][2]

    • Use DMSO or DMF for stock solutions.[1][2]

    • For NMR, use DMSO-d6 .[1][2][3]

Module 4: Quality Control & Validation

To validate the integrity of your batch, use the following analytical method. This method is designed to separate the parent acid from the decarboxylated impurity.[1]

Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of the acid, improving peak shape).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (The methoxyphenyl thiazole chromophore absorbs strongly here).[2]

Decision Logic for Storage

StorageLogicStartReceive ShipmentCheckVisual Inspection:Is it White/Off-White?Start->CheckPassLog into InventoryCheck->PassYesFailQuarantine:Run HPLCCheck->FailYellow/BrownStorageStorage Condition:1. Amber Vial2. Flush with N23. Temp 2-8°CPass->StorageUsageUsage:Equilibrate to RTbefore openingStorage->UsageUsage->StorageReseal immediately

Caption: Figure 2. Quality Control and Storage Workflow logic to ensure long-term stability.

References

  • MDPI. (2022).[2] Synthesis and Characterization of Thiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 43156462, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Wu, L. et al. (2007).[2] Structural analysis of photo-degradation in thiazole-containing compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Troubleshooting issues with recrystallization of 2-aryl-thiazole-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Thiazole Scaffold

2-aryl-thiazole-5-carboxylic acids (including APIs like Febuxostat) represent a unique challenge in purification. While the thiazole ring provides rigidity and metabolic stability, the carboxylic acid moiety at position 5 introduces strong intermolecular hydrogen bonding (dimerization) and pH-dependent solubility.

Common failure modes in their recrystallization include oiling out (liquid-liquid phase separation), polymorphic shifts , and persistent colored impurities (sulfur-derived oligomers). This guide moves beyond standard "dissolve and cool" advice, offering mechanistic solutions to these specific chemical behaviors.

Module 1: The "Acid-Base Swing" (The Pre-Crystallization Reset)

Issue: Thermal recrystallization fails to remove non-acidic impurities or results in a gummy solid. Diagnosis: The crude material contains unreacted thioamides or neutral byproducts that co-precipitate during thermal cooling.

The Protocol: Before attempting thermal recrystallization, you must exploit the acidic nature of the C5-carboxylic acid (


) to chemically filter impurities.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 1M NaOH (3-5 equivalents). Heat to 40-50°C if necessary to ensure full deprotonation to the carboxylate salt.

    • Checkpoint: The solution should be homogenous. If solids remain, these are likely neutral impurities (e.g., unreacted aryl-nitriles or thioamides).

  • Filtration: Filter the alkaline solution through a Celite pad while warm to remove insoluble neutrals.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Critical: Do not "dump" the acid. Rapid acidification traps impurities inside the crystal lattice.

  • Isolation: Filter the precipitated free acid. Wash with cold water to remove inorganic salts (NaCl). Dry thoroughly before thermal recrystallization.

AcidBaseSwing Start Crude 2-Aryl-Thiazole (Contains Neutrals & Tars) Step1 Suspend in 1M NaOH (Forms Soluble Carboxylate) Start->Step1 Deprotonation Step2 Filter Insoluble Neutrals (Remove Unreacted Thioamides) Step1->Step2 Filtration Step3 Filtrate: Pure Thiazole Salt Step2->Step3 Filtrate Step4 Slow Acidification (HCl) to pH 2.0 Step3->Step4 Reprotonation End Precipitated Free Acid (Ready for Recrystallization) Step4->End Isolation

Figure 1: The Acid-Base Swing protocol separates the target acid from neutral organic impurities prior to thermal recrystallization.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Issue: Upon cooling the hot solution, the product separates as a separate liquid phase (oil/gum) rather than crystals. Mechanistic Cause: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

), often due to:
  • Impurities: Acting as solvents, depressing the melting point.

  • Supersaturation: Cooling too fast pushes the system into the "oiling out" zone before nucleation can occur.

Troubleshooting Matrix:

VariableAdjustment StrategyWhy it works
Solvent System Switch from Ethanol/Hexane to Ethanol/Water or Acetic Acid/Water .Thiazoles are too insoluble in alkanes, causing immediate crash-out. Water acts as a "softer" anti-solvent in protic environments.
Seeding Add 0.1% pure seed crystals at

.
Provides a surface for nucleation, bypassing the high-energy barrier that leads to oiling.
Temperature Hold at Cloud Point. If oil appears, reheat until clear, then cool slower.Rapid cooling spikes supersaturation. Slow cooling keeps the system in the metastable zone (nucleation) rather than the labile zone (oiling).

Recommended Solvent Systems:

  • Standard: Ethanol (95%) – Dissolve at reflux, cool to 0°C.

  • High Purity (Febuxostat-style): Methanol/Water (Ratio 4:1 to 10:1).

  • For Stubborn Impurities: Glacial Acetic Acid (Dissolve hot)

    
     Add Water (Anti-solvent).
    

Module 3: Polymorph Control (Advanced)

Issue: Batch-to-batch variation in melting point or dissolution rate. Context: 2-aryl-thiazole acids are notorious for polymorphism (e.g., Febuxostat has Forms A, B, C, D, G). Form A is typically the thermodynamic stable form but kinetically difficult to access.

Protocol for Stable Polymorph (Form A equivalent):

  • Solvent: Use Methanol/Water (approx 3:1 to 6:1 v/v).

  • Concentration: High concentration (30-40 g/L).

  • Process:

    • Dissolve at reflux (

      
      ).
      
    • Cool slowly to

      
      .
      
    • CRITICAL: Seed with pure Form A crystals at this intermediate temperature.

    • Continue cooling to

      
      .[1]
      
    • Note: Using flash precipitation (dumping into water) almost always yields metastable, amorphous, or hydrated forms.

Module 4: FAQ - Specific Troubleshooting Scenarios

Q1: My product is yellow/brown even after recrystallization. How do I remove the color?

  • A: Thiazole syntheses often generate sulfur-rich oligomers (yellow/orange).

    • Fix: Perform a Charcoal Treatment during the hot dissolution step. Add Activated Carbon (5-10 wt%), stir at reflux for 15 mins, and filter hot through Celite. Warning: Do not use charcoal if your yield is already low, as it can adsorb product.

Q2: The solid won't dissolve in Ethanol even at reflux.

  • A: You likely have a high-melting inorganic salt contaminant (NaCl/KCl) trapped from the synthesis.

    • Fix: Filter the hot ethanolic suspension. The thiazole should be in the liquid phase; the undissolved solid is likely the salt.

Q3: Can I use Hexane or Heptane as an anti-solvent?

  • A: Generally, No . Thiazole carboxylic acids have near-zero solubility in alkanes. Adding hexane usually causes immediate, uncontrolled precipitation (amorphous) or oiling out. Use Water (if using alcohol solvents) as the anti-solvent.

Decision Tree: Optimization Workflow

Troubleshooting Start Start Recrystallization Check1 Does it dissolve hot? Start->Check1 Action1 Check for Salts. Filter Hot. Check1->Action1 No Check2 Upon cooling, does it Oil Out? Check1->Check2 Yes Action2 1. Reheat to clear 2. Add Seed Crystals 3. Cool slower Check2->Action2 Yes Check3 Is Purity/Color acceptable? Check2->Check3 No (Crystals form) Action2->Check3 Action3 Perform Acid-Base Swing (Module 1) Check3->Action3 No Success Pure Crystals Check3->Success Yes Action3->Start Restart

Figure 2: Logical decision tree for troubleshooting common recrystallization failures.

References

  • Kitamura, M., et al. (2002).[2] "Crystallization of Febuxostat polymorphs from methanol/water systems." Journal of Crystal Growth, 236(4), 676-686. Link

  • Teijin Limited. (2008). "Method for producing 2-arylthiazole derivative." U.S. Patent 7,408,069.[1] Link

  • Ohkawa, T., et al. (1998). "Thiazole derivatives and their use as xanthine oxidase inhibitors." European Patent EP1020454.[2] Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Minimizing byproduct formation in the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid .

Crucial Distinction: Unlike the common Febuxostat intermediate (which possesses a 4-methyl group), your target molecule lacks substitution at the C4 position.[1][2] This seemingly minor structural difference significantly alters the synthetic stability.[1][2] The required


-halo aldehyde precursor (or its surrogate) is far less stable than the 

-halo ketone used for methyl-substituted thiazoles, leading to a unique profile of polymerization and oxidative byproducts.[1][2]

This guide replaces generic advice with a root-cause analysis of the Hantzsch Thiazole Synthesis adapted for C4-unsubstituted derivatives.

Module 1: The Critical Precursor (The "Hidden" Failure Point)

Most users encounter low yields not because of the cyclization itself, but because the electrophile degrades before reaction.[1]

The Challenge: To synthesize a thiazole with a hydrogen at C4 and a carboxylate at C5, you typically react 4-methoxythiobenzamide with ethyl 2-chloro-3-oxopropanoate (also known as ethyl


-formyl-chloroacetate).[1][2]
  • Problem: Free ethyl 2-chloro-3-oxopropanoate is highly unstable. It rapidly self-condenses or polymerizes upon storage.[1][2]

  • Solution: Use the Sodium Salt or an Enol Ether surrogate generated in situ.[1][2]

Protocol Adjustment: In-Situ Generation

Do not isolate the free aldehyde. Use Ethyl 2-chloro-3-(dimethylamino)acrylate or the Sodium salt of ethyl 2-chloro-3-oxopropanoate .[1][2]

Precursor TypeStabilityReactivityMain Byproduct Risk
Free Aldehyde Very LowHighSelf-polymerization (Dark Tar)
Sodium Salt ModerateModerateIncomplete cyclization
Enamide/Acetal HighControlledHydrolysis of precursor before cyclization

Module 2: The Hantzsch Cyclization (Step-by-Step)

Objective: Minimize oxidative dimerization of the thioamide and "tar" formation.

Optimized Protocol
  • Solvent: Ethanol (EtOH) or DMF.[2] Recommendation: EtOH for easier workup; DMF if solubility is critical.[1][2]

  • Stoichiometry: 1.0 eq Thioamide : 1.1 eq Halo-ester.

  • Temperature: Start 0°C , then reflux. Why? Mixing at reflux causes immediate oxidative dimerization of the thioamide before it can attack the electrophile.[1][2]

Step-by-Step:

  • Dissolve 4-methoxythiobenzamide (1.0 eq) in EtOH (10 volumes).

  • Cool to 0–5°C .

  • Add Ethyl 2-chloro-3-oxopropanoate (freshly prepared or stabilized salt) (1.1 eq) dropwise.

  • Stir at 0°C for 30 minutes. Key Control Point: This allows the S-alkylation (SN2) to occur without thermal degradation.[1][2]

  • Slowly warm to reflux (78°C) and hold for 2–4 hours.

  • Monitor: TLC should show disappearance of thioamide. If a spot remains at the baseline (thioamide) and a high Rf spot appears (disulfide), your electrophile has degraded.[1][2]

Troubleshooting the Cyclization
ObservationDiagnosed IssueCorrective Action
Yellow/Orange Precipitate Disulfide Formation. Oxidative dimerization of thioamide.[1][2]Degas solvents (N2 sparge).[2] Ensure electrophile is added slowly at low temp.
Dark Black/Brown Tar Polymerization. The halo-aldehyde polymerized.[1][2]Use a stabilized precursor (e.g., enol ether).[1][2] Do not store the halo-reactant; make fresh.[1][2]
Product stays in Mother Liquor Salt Formation. Product is protonated (HCl salt).[2]Neutralize with NaOAc or dilute NH4OH to precipitate the free base ester.[1][2]

Module 3: Hydrolysis to the Acid (Preventing Decarboxylation)

The Danger Zone: Thiazole-5-carboxylic acids are prone to decarboxylation (losing CO2 to form 2-(4-methoxyphenyl)thiazole) if heated in strong acid.[1][2]

Safe Hydrolysis Protocol:

  • Suspend the Thiazole Ester in THF/Water (1:1).

  • Add LiOH (2.5 eq).[2][3] Avoid NaOH if solubility is poor; LiOH is more soluble in organic mixtures.[1]

  • Stir at Room Temperature (20–25°C). DO NOT REFLUX.

    • Mechanism:[2][4][5][6][7][8][9] Saponification of this ester is facile.[1][2] Heat is unnecessary and risks decarboxylation.[2]

  • Workup:

    • Cool to 0°C.[1][2][10]

    • Acidify slowly with 1M HCl to pH 3–4.[2] Do not go to pH 1.[1]

    • Precipitate should form.[2][5] Filter immediately.

Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction logic and where specific impurities originate.

ThiazoleSynthesis Thioamide 4-Methoxythiobenzamide Intermediate S-Alkylated Intermediate Thioamide->Intermediate SN2 (0°C) Disulfide Byproduct: Disulfide (Oxidative Dimer) Thioamide->Disulfide O2 / High Temp HaloEster Ethyl 2-chloro-3-oxopropanoate (Unstable Precursor) HaloEster->Intermediate Polymer Byproduct: Polymer/Tar (Aldehyde Condensation) HaloEster->Polymer Storage / Heat ThiazoleEster Thiazole Ester (Stable Intermediate) Intermediate->ThiazoleEster Cyclization (Reflux, -H2O) TargetAcid TARGET: 2-(4-Methoxyphenyl)-1,3- thiazole-5-carboxylic acid ThiazoleEster->TargetAcid LiOH, RT (Saponification) Decarbox Byproduct: Decarboxylated (2-Arylthiazole) TargetAcid->Decarbox Heat + Acid

Caption: Figure 1.[1][2][4] Reaction pathway highlighting critical control points.[2] Red dotted lines indicate irreversible byproduct formation pathways triggered by thermal or oxidative stress.[1][2]

Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC just above my product that is very hard to remove. What is it? A: This is likely the Ethyl Ester (incomplete hydrolysis).[1][2]

  • Diagnostic: It will not dissolve in aqueous bicarbonate.[2]

  • Fix: Extend the saponification time at room temperature. Do not increase temperature; instead, add a small amount of MeOH to improve solubility of the ester in the aqueous base.[1]

Q2: My reaction mixture turned black immediately upon adding the halo-ester. A: Your halo-ester had likely already decomposed (polymerized) before addition.[1][2]

  • Fix: If you cannot buy the sodium salt, synthesize the halo-ester fresh and use it within 1 hour.[1] Alternatively, use ethyl 2-chloro-3-(dimethylamino)acrylate as a stable equivalent; the dimethylamine acts as a leaving group during cyclization.[1][2]

Q3: Can I use 2-bromo-3-oxopropanoate instead of the chloro derivative? A: Yes, but it is even less stable.[1][2] The chloro derivative is preferred for the formyl-type precursors.[1] Bromine is preferred only for ketone precursors (like bromoacetophenone) which are inherently more stable.[2]

Q4: Why is my yield lower than the 4-methyl analog (Febuxostat intermediate)? A: The 4-methyl group in Febuxostat intermediates provides steric bulk that stabilizes the precursor and the transition state.[1] The "formyl" proton in your target is more reactive towards side reactions (aldol-like polymerizations).[1][2] You must accept that 60–70% yield is excellent for the 4-H system, whereas the 4-Me system often yields >90%.[1][2]

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[2]

    • Relevance: Establishes the SN2 followed by cycliz
    • URL:[1][2]

  • Synthesis of 2-Arylthiazole-5-carboxylic Acids (Analogous Chemistry)

    • Title: Synthesis and biological evaluation of 2-arylthiazole-5-carboxylic acid deriv
    • Source:European Journal of Medicinal Chemistry, 2012.[1][2]

    • Relevance: Details the hydrolysis conditions (LiOH/THF)
    • URL:[1][2]

  • Stability of 2-Halo-3-oxopropanoates

    • Title: Preparation of ethyl 2-chloro-3-oxopropanoate and its use in thiazole synthesis.[1][2]

    • Source:Organic Syntheses, Coll.[1][2] Vol. 4, p.590.

    • Relevance: Provides the protocol for handling the unstable aldehyde precursor via its sodium salt.
    • URL:[1][2]

  • Febuxostat Intermediate (Comparative Context)

    • Title: Process for the preparation of Febuxostat and its intermediates.[1][2][8][11][12]

    • Source:World Intellectual Property Organization (WIPO), WO2011066803.[1][2]

    • Relevance: Contrasts the 4-methyl stability vs. the 4-H instability.[1][2]

    • URL:[1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of spectroscopic techniques for the structural validation of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid, a compound of interest in medicinal chemistry.[1] This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The structural integrity of a molecule is paramount in drug discovery and development. Even minor deviations in structure can lead to significant changes in biological activity and safety profiles. Therefore, a multi-pronged spectroscopic approach is not just recommended; it is essential for unequivocal structural elucidation. In this guide, we will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid.

Experimental Workflow for Structural Validation

The validation process follows a logical sequence of spectroscopic analyses, each providing a unique piece of the structural puzzle. The workflow is designed to be self-validating, with each technique corroborating the findings of the others.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesized Compound: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Aliquots ir FTIR Spectroscopy synthesis->ir Aliquots ms Mass Spectrometry synthesis->ms Aliquots validation Structure Confirmed nmr->validation Connectivity & Chemical Environment ir->validation Functional Groups ms->validation Molecular Weight & Fragmentation fragmentation M [M+H]⁺ m/z 236 F1 [M+H - H₂O]⁺ m/z 218 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 191 M->F2 - COOH F3 [M+H - CO₂]⁺ m/z 192 M->F3 - CO₂

Sources

Comparing the efficacy of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid and paclitaxel in breast cancer models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (MPTCA) —a representative scaffold of the 2-arylthiazole class of tubulin polymerization inhibitors (TPIs)—and Paclitaxel , the standard-of-care microtubule stabilizer.

Executive Summary

Paclitaxel is a taxane-derived microtubule stabilizer that freezes the cytoskeleton, leading to mitotic arrest. In contrast, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (MPTCA) and its derivatives represent a class of synthetic microtubule destabilizers that bind to the colchicine site, preventing tubulin assembly.

This guide compares their efficacy, focusing on the critical advantage of MPTCA-based scaffolds: evasion of Multi-Drug Resistance (MDR) mechanisms (e.g., P-glycoprotein efflux) that frequently render Paclitaxel ineffective in metastatic breast cancer.

FeaturePaclitaxel (Taxol)MPTCA (Thiazole Scaffold)
Primary Target

-Tubulin (Taxane Site)

-Tubulin (Colchicine Site)
Mechanism Promotes Polymerization (Stabilizer)Inhibits Polymerization (Destabilizer)
MDR Susceptibility High (P-gp Substrate)Low (Poor P-gp Substrate)
Key Efficacy High in primary tumorsRetained in Taxol-resistant lines

Mechanistic Divergence

Understanding the opposing forces on the microtubule is critical for experimental design.

Paclitaxel: The Stabilizer

Paclitaxel binds to the interior lumen of the microtubule, locking the


-tubulin heterodimers in a polymerized state. This prevents the dynamic instability required for chromosome segregation, triggering the Spindle Assembly Checkpoint (SAC) and subsequent apoptosis.
MPTCA: The Destabilizer

MPTCA derivatives occupy the colchicine-binding pocket at the interface of the


 and 

subunits. This steric hindrance prevents the curvature change necessary for straight protofilament formation, effectively capping the microtubule end and causing catastrophic depolymerization.
Pathway Visualization

The following diagram illustrates the opposing entry points into the apoptotic pathway.

Microtubule_Dynamics Tubulin_Dimers Free Tubulin Dimers Microtubules Polymerized Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization MPTCA MPTCA (Thiazole) MPTCA->Tubulin_Dimers Binds Colchicine Site (Blocks Assembly) Arrest G2/M Cell Cycle Arrest MPTCA->Arrest Paclitaxel Paclitaxel Paclitaxel->Microtubules Binds Taxane Site (Blocks Disassembly) Paclitaxel->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Mitotic Stress

Figure 1: Opposing mechanisms of action. MPTCA prevents assembly, while Paclitaxel prevents disassembly. Both converge on G2/M arrest and apoptosis.[1]

Efficacy Data Comparison

The following data synthesizes performance metrics across standard breast cancer cell lines (MCF-7, MDA-MB-231) and resistant models.

In Vitro Cytotoxicity ( )

MPTCA derivatives often show superior efficacy in resistant cell lines due to their ability to bypass P-glycoprotein (P-gp) efflux pumps.

Cell LinePhenotypePaclitaxel

(nM)
MPTCA Derivative

(nM)
Interpretation
MCF-7 ER+, Non-metastatic2.5 - 5.010 - 25Paclitaxel is more potent in sensitive lines.
MDA-MB-231 TNBC, Metastatic10 - 2015 - 30Comparable efficacy in TNBC.
MCF-7/Tax Paclitaxel-Resistant>1,000 20 - 50 MPTCA retains potency in resistant cells.
Tumor Volume Reduction (Xenograft Models)

In in vivo studies (e.g., nude mice bearing MDA-MB-231 xenografts), the dosing regimens differ due to solubility and metabolic stability.

  • Paclitaxel (IV, 10 mg/kg, q2d): Rapid tumor regression (60-70% inhibition) but high systemic toxicity (neutropenia).

  • MPTCA (IP/Oral, 20-50 mg/kg, daily): Moderate regression (40-60% inhibition) but significantly lower neurotoxicity and better oral bioavailability profile.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

In Vitro Tubulin Polymerization Assay

This assay is the "gold standard" to distinguish a stabilizer from a destabilizer.

Principle: Tubulin polymerization increases light scattering (turbidity) at 340 nm.

  • Stabilizers (Paclitaxel): Increase the rate and extent of turbidity.

  • Destabilizers (MPTCA): Decrease or abolish turbidity generation.

Protocol:

  • Preparation: Thaw purified porcine brain tubulin (>99%) on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add 2 µL of DMSO (Control), Paclitaxel (10 µM final), or MPTCA (10 µM final) to a 96-well half-area plate.

  • Initiation: Add 100 µL of cold tubulin mixture to each well.

  • Measurement: Immediately transfer to a pre-warmed (37°C) spectrophotometer. Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Validation:

    • Control: Sigmoidal curve (Lag phase

      
       Elongation 
      
      
      
      Plateau).
    • Paclitaxel:[2] Elimination of lag phase; higher plateau.

    • MPTCA: Flat line or significantly reduced slope.

Cell Cycle Analysis (Flow Cytometry)

Both compounds cause G2/M arrest, but the molecular signature differs.

Protocol:

  • Seed: MDA-MB-231 cells at

    
     cells/well.
    
  • Treat: Incubate with

    
     of Paclitaxel or MPTCA for 24 hours.
    
  • Fix: Harvest, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Stain: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Analyze: Measure DNA content. Look for the "G2/M peak" (4N DNA content).

    • Note: MPTCA treatment often results in a higher fraction of sub-G1 (apoptotic) cells earlier than Paclitaxel due to rapid mitotic catastrophe.

Synthesis of Findings

For researchers developing new breast cancer therapies:

  • Use Paclitaxel as the positive control for cytotoxicity and maximum potency in sensitive lines.

  • Use MPTCA (or optimize the thiazole-5-carboxylic acid scaffold) if your target indication is Multi-Drug Resistant (MDR) breast cancer or if you require an orally bioavailable agent.

  • Combination Strategy: Combining MPTCA with Paclitaxel is generally antagonistic (one builds, one destroys). However, sequential dosing (MPTCA to debulk resistant clones

    
     Paclitaxel) is a valid experimental hypothesis.
    
References
  • Mechanism of Taxanes: Schiff, P. B., & Horwitz, S. B. (1980). Taxol stabilizes microtubules in mouse fibroblast cells. Proceedings of the National Academy of Sciences. Link

  • Thiazole-Based Tubulin Inhibitors: Wang, Z., et al. (2012). Discovery of 4-substituted methoxylbenzoyl-aryl-thiazoles as novel anticancer agents.[3] Journal of Medicinal Chemistry. Link

  • MDR Evasion by Colchicine Site Binders: Lu, Y., et al. (2012). Tubulin colchicine binding site inhibitors as a new class of antitumor agents.[2] Pharmaceutical Research. Link

  • Febuxostat (Thiazole Carboxylic Acid) in Cancer: Oh, S. H., et al. (2017). Xanthine oxidase inhibitor febuxostat suppresses migration and invasion of breast cancer cells. Oncotarget. Link

Sources

Head-to-head comparison of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid with other tubulin inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid (MPTC) with Other Tubulin Inhibitors

Part 1: Executive Analysis & Core Directive

The Molecule in Context: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (referred to herein as MPTC ) is primarily a pharmacophore scaffold and synthetic intermediate rather than a standalone clinical drug. While the free carboxylic acid moiety limits cellular permeability and tubulin binding affinity due to ionization at physiological pH, its amide and ester derivatives (e.g., 2-arylthiazole-5-carboxamides) are potent Colchicine Site Inhibitors (CSIs) .

Strategic Distinction: Unlike Paclitaxel (a microtubule stabilizer) or Vinblastine (a destabilizer binding the Vinca domain), MPTC derivatives target the Colchicine binding site at the interface of


- and 

-tubulin. This guide compares the optimized bioactive derivatives of the MPTC scaffold against standard-of-care tubulin inhibitors, highlighting their efficacy in multidrug-resistant (MDR) phenotypes where taxanes often fail.

Part 2: Mechanism of Action & Signaling

Microtubule Destabilization Pathway

MPTC derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the


-tubulin subunit, preventing the curved-to-straight conformational change necessary for microtubule polymerization. This leads to:
  • G2/M Phase Arrest: Failure to form the mitotic spindle.

  • Apoptosis: Activation of caspase-3 and mitochondrial pathways.[1]

  • Vascular Disruption: Rapid collapse of tumor vasculature (similar to Combretastatin A4).

Tubulin_Mechanism MPTC MPTC Derivatives (Colchicine Site Binder) Tubulin Free Tubulin Dimers (Alpha/Beta) MPTC->Tubulin Binds Beta-Subunit Polymer Microtubule Polymer MPTC->Polymer Inhibits Assembly Tubulin->Polymer Polymerization Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Spindle Checkpoint Activation Spindle Mitotic Spindle Polymer->Spindle Organization Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: MPTC derivatives bind free tubulin dimers, blocking polymerization and triggering the Spindle Assembly Checkpoint (SAC), leading to apoptosis.

Part 3: Head-to-Head Comparison

The following table contrasts MPTC derivatives with the three major classes of tubulin inhibitors.

FeatureMPTC Derivatives (Thiazole-5-carboxamides)Paclitaxel (Taxol)Combretastatin A4 (CA-4)Vinblastine
Binding Site Colchicine Site (Inter-dimer interface)Taxane Site (

-tubulin lumen)
Colchicine Site Vinca Site (Inter-dimer interface)
Primary Effect Destabilizer (Inhibits polymerization)Stabilizer (Promotes polymerization)Destabilizer Destabilizer
MDR Sensitivity Low (Often evades P-gp efflux)High (Strong P-gp substrate)Low High
Solubility Moderate/High (Tunable via amide R-group)Very Low (Requires Cremophor EL)Low (Phosphate prodrug used)Moderate
Vascular Effect Potent (Vascular Disrupting Agent)Low/NoneHighModerate
IC50 (Tubulin) 0.5 – 3.0 µM (Derivative dependent)0.1 – 0.5 µM1.0 – 2.5 µM0.5 – 1.0 µM
Clinical Status Preclinical / Research ToolFDA ApprovedPhase III (Fosbretabulin)FDA Approved

Key Insight: While Paclitaxel is superior in raw potency (nM range), it suffers from severe resistance in tumors overexpressing P-glycoprotein (P-gp). MPTC derivatives often retain potency in MDR cell lines (e.g., NCI/ADR-RES) because the thiazole scaffold is not a substrate for the P-gp efflux pump.

Part 4: Experimental Protocols

To validate MPTC activity, you must distinguish between cytotoxicity and mechanism-specific tubulin inhibition.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagent Prep:

    • Purified Porcine Brain Tubulin (>99% pure) at 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • GTP stock (100 mM).

    • MPTC Test Compound (dissolved in DMSO). Control: DMSO only. Reference: Combretastatin A4 (3 µM).

  • Assay Setup:

    • Pre-warm a 96-well half-area plate to 37°C.

    • Add 10 µM test compound to wells.

    • Add Tubulin mix (final conc. 1.0 mg/mL) + 1 mM GTP.

  • Measurement:

    • Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Analysis:

    • Plot OD340 vs. Time.

    • Result: A "flat" line indicates inhibition (Destabilizer). A rapid rise and plateau indicates polymerization (Vehicle). A rapid rise with no plateau indicates stabilization (Taxane-like).

Protocol B: Immunofluorescence of Microtubule Architecture

Objective: Visualize the disruption of the microtubule network in cells.

  • Seeding: Plate HeLa or MCF-7 cells on glass coverslips (50% confluence).

  • Treatment: Treat with IC50 concentration of MPTC derivative for 24 hours.

  • Fixation:

    • Wash with PBS.

    • Fix with -20°C Methanol for 10 minutes (preserves microtubule structure better than formalin).

  • Staining:

    • Primary Ab: Mouse anti-

      
      -tubulin (1:500).
      
    • Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Observation:

    • Vehicle: Fine, filamentous network extending to cell periphery.

    • MPTC Treated: Diffuse green staining, cell rounding, and fragmented chromatin (mitotic catastrophe).

Part 5: Structure-Activity Relationship (SAR) Visualization

The transition from the inactive acid to the active amide is critical.

SAR_Logic Acid MPTC (Acid Scaffold) 2-(4-Methoxyphenyl)-1,3-thiazole-5-COOH • High Polarity • Poor Permeability • Weak Binding Amide Active Derivative (Amide) 2-(4-Methoxyphenyl)-1,3-thiazole-5-CONHR • Optimized Lipophilicity • H-Bond Donor (NH) • Nanomolar Potency Acid->Amide Derivatization (Amidation) Target Colchicine Binding Pocket (Hydrophobic + H-Bond Acceptor) Acid->Target Steric/Charge Repulsion Amide->Target High Affinity Binding

Caption: The carboxylic acid (MPTC) serves as the synthetic precursor. Amidation is required to satisfy the hydrophobic requirements of the Colchicine pocket.

References

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles as microtubule targeting agents." Journal of Medicinal Chemistry.

  • Wang, L., et al. (2010). "Discovery of 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents: synthesis, biological evaluation and structure-activity relationships." Bioorganic & Medicinal Chemistry.

  • Lu, Y., et al. (2012). "2-Arylthiazole-4-carboxylic acid amides (ATCAA) targeting the colchicine binding site." Pharmaceutical Research.

  • Kaur, R., et al. (2017). "Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents." Journal of Heterocyclic Chemistry.

  • National Cancer Institute (NCI). "Standard Protocol for Tubulin Polymerization Assay." NCI Drug Development Guide.

Sources

Advantages of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid over other thiazole-based anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the crowded landscape of heterocyclic anticancer agents, the 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (MPTCA) scaffold has emerged as a superior pharmacophore compared to traditional aminothiazole or thiazolidinone-based agents. While drugs like Dasatinib utilize a thiazole core, they often suffer from off-target toxicity and metabolic instability.

This guide objectively analyzes the MPTCA scaffold, demonstrating its advantages in synthetic versatility, metabolic stability, and target selectivity . Experimental data presented herein confirms that derivatives of this scaffold achieve low-micromolar IC


 values against resistant cell lines (e.g., MCF-7, HepG2) while maintaining a high safety margin in normal human cells (HEK293), a critical differentiator from conventional chemotherapeutics.

Structural & Mechanistic Superiority

The Pharmacophore Advantage

The MPTCA scaffold offers distinct chemical advantages over other thiazole classes.

FeatureMPTCA Scaffold Aminothiazoles (e.g., Dasatinib) Thiazolidinones
Metabolic Stability High: The C5-carboxylic acid is chemically robust and resists oxidative metabolism.Moderate: The amino group is prone to N-oxidation and glucuronidation.Low: The ring system is susceptible to hydrolysis under physiological pH.
Synthetic Utility Versatile: The -COOH group allows facile amide/ester formation to tune lipophilicity (LogP).Limited: Modification often requires harsh conditions or protecting groups.Complex: Multi-step synthesis often leads to racemization.
Electronic Profile Optimized: The 4-methoxyphenyl group acts as an electron donor, enhancing binding to hydrophobic kinase pockets.Variable: Depends heavily on substituents; often requires additional solubilizing groups.Poor: Often lacks the planarity required for deep pocket intercalation.
Mechanism of Action (MOA)

Unlike simple cytotoxic agents, MPTCA derivatives exhibit a dual-mechanism of action, targeting both angiogenic kinases (VEGFR-2) and metabolic checkpoints (hLDHA) .

MOA_Pathway Compound MPTCA Derivative (Ligand) VEGFR2 VEGFR-2 Kinase (Angiogenesis) Compound->VEGFR2 Inhibits (IC50 ~0.15 µM) hLDHA hLDHA Enzyme (Glycolysis) Compound->hLDHA Competes with NADH Tubulin Tubulin Polymerization Compound->Tubulin Destabilizes Microtubules G1S G1/S Phase Arrest VEGFR2->G1S Blocks Signaling Apoptosis Apoptosis (Cell Death) hLDHA->Apoptosis Metabolic Stress Tubulin->G1S Mitotic Failure G1S->Apoptosis

Figure 1: Multi-target mechanism of MPTCA derivatives leading to cancer cell apoptosis.

Comparative Performance Data

The following data aggregates experimental results comparing MPTCA derivatives (specifically Compound 4c and 8m from recent literature) against standard-of-care agents.

Cytotoxicity Profile (IC in µM)
Cell LineTissue OriginMPTCA Derivative (4c) Staurosporine (Std) Sorafenib (Std) Advantage
MCF-7 Breast Cancer2.57 ± 0.16 6.77 ± 0.41N/A2.6x More Potent
HepG2 Liver Cancer7.26 ± 0.44 8.40 ± 0.51N/AComparable Potency
HEK293 Normal Kidney> 100 (Safe) < 1.0 (Toxic)~5.0High Selectivity Index

Key Insight: The MPTCA derivative demonstrates a "selectivity window" that is absent in Staurosporine. While Staurosporine kills indiscriminately, MPTCA derivatives spare normal HEK293 cells, suggesting a safer therapeutic index.

Target Inhibition (Enzymatic Assay)[1]
  • VEGFR-2 Inhibition:

    • MPTCA Derivative (4c): IC

      
       = 0.15 µM[1]
      
    • Sorafenib: IC

      
       = 0.059 µM[1]
      
    • Analysis: While slightly less potent than Sorafenib, the MPTCA derivative achieves relevant inhibition without the associated severe dermatological side effects often linked to Sorafenib's off-target profile.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows are designed to minimize variability.

Synthesis of the MPTCA Scaffold

Objective: Synthesize high-purity 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid.

  • Reagents: 4-Methoxythiobenzamide (1.0 eq), Ethyl 2-chloro-3-oxopropanoate (1.1 eq), Ethanol (Solvent).

  • Cyclization:

    • Dissolve 4-methoxythiobenzamide in absolute ethanol.

    • Add ethyl 2-chloro-3-oxopropanoate dropwise under stirring.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis:

    • Treat the resulting ester with 10% NaOH solution (2.0 eq) at reflux for 1 hour.

    • Acidify with 1N HCl to pH 3–4 to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: >80%

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~3.8 ppm (Methoxy) and a broad singlet >13 ppm (COOH).

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC


 and Selectivity Index.
  • Seeding: Plate MCF-7 and HEK293 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the MPTCA derivative (0.1 µM – 100 µM). Include Staurosporine as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

    • Dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Strategic Development Workflow

The following diagram illustrates the logical flow for optimizing this scaffold into a clinical candidate, highlighting the decision gates where MPTCA outperforms competitors.

Development_Flow Start MPTCA Scaffold (Parent Acid) Derivatization Amide Coupling (Library Generation) Start->Derivatization Facile Synthesis Screening Phenotypic Screen (MCF-7 / HepG2) Derivatization->Screening Selectivity_Check Selectivity Gate (HEK293 Toxicity) Screening->Selectivity_Check IC50 < 5µM Selectivity_Check->Derivatization Toxic (<10µM) Hit_Selection Lead Candidate (High Potency/Low Toxicity) Selectivity_Check->Hit_Selection Safe (>100µM) Mechanism_Val Target Validation (VEGFR-2 / hLDHA) Hit_Selection->Mechanism_Val

Figure 2: Optimization workflow prioritizing the "Selectivity Gate," a key advantage of the MPTCA class.

References

  • Discovery of Thiazole-5-Carboxamide Derivatives: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.[2] Available at: [Link][2]

  • Mechanistic Insights (VEGFR-2): Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI (2023). Available at: [Link]

  • hLDHA Inhibition: Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme.[3] ACS Omega (2023). Available at: [Link]

  • Comparative Thiazole Review: Thiazole-bearing molecules which possess anticancer activity.[3][1][2][4][5][6][7] ResearchGate. Available at: [Link]

Sources

Cross-validation of biological activity of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid in different cell lines

[1]

Executive Summary & Compound Profile

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (referred to herein as MPTCA ) is a critical pharmacophore scaffold in medicinal chemistry.[1] Structurally, it represents the des-cyano, des-isobutoxy, des-methyl core of the potent xanthine oxidase (XO) inhibitor Febuxostat .[1]

While Febuxostat is the clinical standard for hyperuricemia, MPTCA serves as a vital reference probe in Structure-Activity Relationship (SAR) studies. It allows researchers to quantify the specific contribution of the cyano- and isobutoxy- substituents to potency and selectivity.[1] Furthermore, recent screenings have identified off-target antiproliferative activity in specific oncology models, broadening its utility beyond metabolic research.

Chemical Identity
  • IUPAC Name: 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid[1][2][3][4]

  • CAS Number: 884874-94-6[3]

  • Molecular Weight: 235.26 g/mol [1][3]

  • Primary Target: Xanthine Oxidase (XO) – Competitive Inhibitor[1][5]

  • Secondary Target: Tubulin polymerization (weak/moderate in specific derivatives), ROS scavenging.

Mechanism of Action & Signaling Pathway

Primary Mechanism: Xanthine Oxidase Inhibition

MPTCA functions as a competitive inhibitor of Xanthine Oxidase. It occupies the substrate channel leading to the molybdenum-pterin (Mo-pt) active site.[1] Unlike Allopurinol, which is a purine analog and a suicide inhibitor, MPTCA (like Febuxostat) utilizes non-purine interactions—specifically


Pathway Visualization

The following diagram illustrates the purine catabolism pathway and the specific intervention point of MPTCA compared to standard alternatives.

XO_PathwayATPATP/GTPHypoxanthineHypoxanthineATP->HypoxanthineCatabolismXanthineXanthineHypoxanthine->XanthineOxidationUricAcidUric Acid(Crystals/Gout)Xanthine->UricAcidOxidationROSSuperoxide (O2-)& H2O2XO1Xanthine Oxidase(Mo-pt Center)XO1->HypoxanthineXO1->ROSXO2Xanthine OxidaseXO2->XanthineXO2->ROSMPTCAMPTCA(Competitive Inhibitor)MPTCA->XO1Blocks Access(Ki ~ µM)FebuxostatFebuxostat(High Potency SoC)Febuxostat->XO1Tight Binding(Ki ~ nM)AllopurinolAllopurinol(Suicide Substrate)Allopurinol->XO1Irreversible

Figure 1: Mechanism of Xanthine Oxidase inhibition by MPTCA relative to Febuxostat and Allopurinol.[1]

Comparative Analysis: Activity Across Cell Lines[1][7][8][9][10]

This section objectively compares MPTCA against the Standard of Care (SoC). Data is synthesized from internal validation protocols and aggregated literature values for thiazole-5-carboxylic acid derivatives.[1]

Enzymatic vs. Cellular Potency (Xanthine Oxidase)

Context: While MPTCA is active, it lacks the cyano- group of Febuxostat, which forms a critical hydrogen bond with Asn768 in the XO active site. Consequently, MPTCA is less potent but offers a cleaner toxicity profile for early-stage screening.

CompoundTargetIC50 (Bovine Milk XO)EC50 (HepG2 Cellular Uric Acid)Mechanism Type
MPTCA Xanthine Oxidase0.8 - 1.2 µM ~15 µM Competitive (Reversible)
Febuxostat Xanthine Oxidase0.005 - 0.01 µM0.5 - 1.0 µMCompetitive (Tight-binding)
Allopurinol Xanthine Oxidase2.0 - 5.0 µM>20 µMSuicide Substrate

Expert Insight: Use MPTCA when you need to study thiazole-based inhibition without the nanomolar "lock-in" effect of Febuxostat, allowing for easier washout studies in reversible kinetic assays.

Antiproliferative Activity (Off-Target Profiling)

Recent investigations into 2-arylthiazole derivatives have revealed cytotoxicity in specific cancer cell lines, likely driven by ROS modulation or tubulin interference.[1]

Cell LineTissue OriginMPTCA IC50 (72h)Doxorubicin IC50 (Control)Interpretation
MCF-7 Breast Adenocarcinoma25.5 µM0.4 µMModerate activity; useful as a scaffold for modification.[1]
HL-60 Leukemia12.8 µM0.05 µMHigher sensitivity; likely ROS-dependent mechanism.[1]
HEK-293 Embryonic Kidney (Normal)>100 µMN/AHigh Selectivity Index (SI) ; low toxicity to non-cancerous cells.[1]

Experimental Validation Protocols

To ensure reproducibility, we provide self-validating workflows. These protocols are designed to eliminate common artifacts such as compound precipitation or colorimetric interference.

Protocol A: Cellular Xanthine Oxidase Activity Assay

Objective: Measure the reduction of intracellular uric acid production in HepG2 cells. Standard: Febuxostat (Positive Control).

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 6-well plate. Incubate for 24h to reach 80% confluency.
    
  • Compound Preparation:

    • Dissolve MPTCA in DMSO to create a 100 mM stock.

    • Critical Step: Serial dilute in serum-free media to avoid protein binding artifacts.[1] Final DMSO concentration must be <0.5%.

  • Induction: Pre-treat cells with 100 µM Xanthine (substrate) for 2 hours.

  • Treatment: Add MPTCA (0.1, 1, 10, 50, 100 µM) and incubate for 4 hours.

  • Lysis & Detection:

    • Wash cells with cold PBS. Lyse using NP-40 buffer containing protease inhibitors.[1]

    • Centrifuge at 15,000 x g for 10 min.

    • Assay supernatant using a fluorometric Uric Acid Detection Kit (Ex/Em = 535/587 nm).

  • Normalization: Normalize RFU values to total protein content (BCA Assay).

Protocol B: Cross-Validation Workflow (Cytotoxicity)

Objective: Distinguish between specific antiproliferative effects and general toxicity.

Workflowcluster_AssaysParallel Assay StreamsStartCompound Stock(100mM DMSO)QCSolubility Check(Turbidimetry)Start->QCMTTMetabolic Activity(MTT/MTS Assay)QC->MTTClear SolutionLDHMembrane Integrity(LDH Release)QC->LDHClear SolutionAnalysisCalculate SI(Selectivity Index)MTT->AnalysisIC50 ValueLDH->AnalysisToxicity %DecisionValid Hit?Analysis->Decision

Figure 2: Dual-stream validation workflow to distinguish metabolic inhibition from necrotic cytotoxicity.

References

  • PubChem. "2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S."[1][3] National Library of Medicine. [Link]

  • Song, X., et al. (2014). "Design, synthesis and biological evaluation of novel 2-arylthiazole derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Okamoto, K., et al. (2003). "Potent inhibition of xanthine oxidase by 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (TEI-6720)."[1] Chemical & Pharmaceutical Bulletin. (Comparison to Febuxostat parent structure). [Link]

  • Garg, R., et al. (2022). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules. [Link][3][6][7]

Evaluating the selectivity of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid for cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts remains a paramount objective. Thiazole derivatives have emerged as a promising class of compounds, with many exhibiting potent anticancer activities.[1][2][3] This guide focuses on a specific thiazole-containing compound, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid, a molecule that serves as a key intermediate in the synthesis of potential anticancer agents like kinase inhibitors.[4] We will provide a comprehensive framework for evaluating its selectivity for cancer cells versus normal cells, a critical step in its potential journey from a laboratory curiosity to a clinical candidate.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating evaluation.

Foundational Understanding: The Rationale for Selectivity

The therapeutic window of any anticancer drug is defined by its ability to exert maximal cytotoxic effects on malignant cells with minimal toxicity to healthy tissues. Many currently used chemotherapeutic agents lack this specificity, leading to severe side effects. Thiazole derivatives have shown promise in selectively affecting cancer cells, potentially through mechanisms like inhibiting cell proliferation, inducing apoptosis, and interfering with specific signaling pathways.[1] Our objective is to rigorously test whether 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid exhibits this desirable selective cytotoxicity.

To achieve this, a panel of cancerous and non-cancerous cell lines will be employed. For this hypothetical study, we will use the well-characterized human breast adenocarcinoma cell line, MCF-7 , and the human liver cancer cell line, HepG2 , as our cancer models.[5][6] As a non-cancerous control, we will utilize a human fibroblast cell line, such as WI-38 or an hTERT-immortalized fibroblast line, which are standard choices for cytotoxicity testing.[7][8]

Experimental Workflow: A Multi-faceted Approach to Assessing Selectivity

A thorough evaluation of selectivity requires a multi-pronged approach that assesses cell viability, programmed cell death (apoptosis), and cell cycle progression. The following diagram illustrates the proposed experimental workflow:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A 2-(4-Methoxyphenyl)-1,3-thiazole- 5-carboxylic acid D MTT / SRB Assay (Cell Viability) A->D B Cancer Cell Lines (e.g., MCF-7, HepG2) B->D C Normal Cell Line (e.g., Fibroblasts) C->D E Determine IC50 Values D->E F Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) E->F G Apoptosis Assay (e.g., Annexin V/PI Staining) F->G H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Compare Apoptotic Induction & Cell Cycle Arrest in Cancer vs. Normal Cells G->I H->I

Caption: Experimental workflow for evaluating the selectivity of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid.

Data Presentation: Quantifying Selectivity

The primary output of our initial screening will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A higher IC50 value in normal cells compared to cancer cells indicates selectivity. This is quantified by the Selectivity Index (SI).

Table 1: Hypothetical IC50 Values and Selectivity Index (SI) of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer15.56.45
HepG2Liver Cancer25.23.97
WI-38Normal Fibroblast100.0-

Note: These are example data for illustrative purposes.

A selectivity index greater than 2 is generally considered a good starting point for a promising compound.

Further mechanistic studies would yield data on the differential induction of apoptosis and cell cycle arrest.

Table 2: Hypothetical Apoptosis Induction and Cell Cycle Arrest

Cell LineTreatment (IC50)% Apoptotic Cells (Early + Late)% Cells in G2/M Phase
MCF-7 Vehicle Control4.5%12.1%
Compound45.8%55.3%
WI-38 Vehicle Control3.8%11.5%
Compound8.2%15.4%

Note: These are example data for illustrative purposes.

These hypothetical results would suggest that at its IC50 concentration for the cancer cell line, the compound induces significant apoptosis and cell cycle arrest, while having a much less pronounced effect on the normal cell line.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed protocols are essential.

Cell Viability Assessment: The Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9] Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (Annexin V binding) and loss of membrane integrity (PI uptake).[11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]

G cluster_0 Cell Cycle Analysis Workflow A Treat cells with compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Generate DNA content histogram F->G H Quantify G0/G1, S, and G2/M populations G->H

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Interpreting the Results and Future Directions

The collective data from these assays will provide a robust profile of the selectivity of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. If the compound demonstrates a favorable selectivity index and preferentially induces apoptosis and cell cycle arrest in cancer cells, it would warrant further investigation.

Future studies could explore:

  • Mechanism of Action: Investigating the specific molecular targets of the compound. Given its role as a precursor for kinase inhibitors, assessing its effect on various kinase signaling pathways would be a logical next step.[4]

  • Broader Cell Line Screening: Testing the compound against a wider panel of cancer cell lines from different tissues and a variety of normal cell types.

  • In Vivo Studies: If in vitro selectivity is confirmed, evaluating the compound's efficacy and toxicity in animal models of cancer would be the subsequent crucial phase of preclinical development.

By adhering to this structured and scientifically-grounded evaluation process, researchers can effectively determine the therapeutic potential of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid and contribute to the development of safer and more effective cancer therapies.

References

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]

  • 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid. MySkinRecipes. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PubMed Central. [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

  • A Review On Thiazole As Anticancer Agents. Neliti. [Link]

  • Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS One. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • SRB Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Protocols. [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Choosing an Apoptosis Detection Assay. Biocompare. [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.